(S,R,S)-AHPC-C1-Br
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H31BrN4O4S |
|---|---|
Peso molecular |
551.5 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[(2-bromoacetyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H31BrN4O4S/c1-14-20(34-13-27-14)16-7-5-15(6-8-16)11-26-22(32)18-9-17(30)12-29(18)23(33)21(24(2,3)4)28-19(31)10-25/h5-8,13,17-18,21,30H,9-12H2,1-4H3,(H,26,32)(H,28,31)/t17-,18+,21-/m1/s1 |
Clave InChI |
YJWUYJKFKGUQHL-LVCYWYKZSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CBr)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CBr)O |
Origen del producto |
United States |
Foundational & Exploratory
(S,R,S)-AHPC-C1-Br: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of (S,R,S)-AHPC-C1-Br, an E3 ligase ligand-linker conjugate integral to the development of Proteolysis Targeting Chimeras (PROTACs). While this compound is a precursor molecule, this document will focus on the well-established mechanism of action of PROTACs incorporating the core (S,R,S)-AHPC moiety, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide will detail the signaling pathways involved, present quantitative data from exemplary VHL-based PROTACs, and provide comprehensive experimental protocols for the evaluation of these targeted protein degraders.
Introduction: The Role of this compound in PROTAC Technology
This compound is a synthetic chemical building block designed for the facile synthesis of PROTACs. It comprises two key components:
-
(S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
C1-Br Linker: A short, monochain alkyl linker terminating in a bromine atom, which serves as a reactive handle for covalent attachment to a target protein ligand.
PROTACs are heterobifunctional molecules that function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs). They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound provides the E3 ligase-recruiting and linker components for the construction of a VHL-based PROTAC.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental mechanism of action of a PROTAC synthesized from this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC, through its two distinct ligands, simultaneously binds to the Protein of Interest (POI) and the VHL E3 ligase, forming a POI-PROTAC-VHL ternary complex.
-
Ubiquitination: The formation of this ternary complex brings the POI into close proximity with the E3 ligase machinery. This facilitates the transfer of ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome unfolds and de-ubiquitinates the target protein, feeding it into its catalytic core where it is degraded into small peptides.
-
Recycling: The PROTAC molecule is not consumed in this process and is released after ubiquitination, allowing it to catalytically induce the degradation of multiple POI molecules.
Quantitative Analysis of VHL-Based PROTACs
While specific data for PROTACs constructed with this compound is not publicly available, the performance of well-characterized PROTACs utilizing the (S,R,S)-AHPC scaffold provides a strong indication of potential efficacy. The following table summarizes key quantitative metrics for two exemplary VHL-based PROTACs, ARV-771 and MZ1, which target BET bromodomain proteins.
| Parameter | ARV-771 | MZ1 | Reference |
| Target(s) | BRD2, BRD3, BRD4 | BRD4 (preferential) | [1][2][3] |
| DC50 | < 1 nM (in CRPC cells) | 2-20 nM (cell line dependent) | [4] |
| Dmax | > 95% | > 90% | |
| Binding Affinity (Kd to VHL) | Not explicitly stated for ARV-771's VHL ligand, but the core (S,R,S)-AHPC has a Kd in the nanomolar range. | 66 nM (to VCB complex) | |
| Binding Affinity (Kd to Target) | Kds of 4.7-34 nM for BRD bromodomains | Kds of 13-60 nM for BRD bromodomains |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
Kd: The dissociation constant, a measure of binding affinity. A lower Kd indicates stronger binding.
Experimental Protocols
The evaluation of a novel PROTAC's efficacy requires a series of well-defined experiments. Below are detailed methodologies for key assays.
Western Blotting for Protein Degradation
This is the most common method to quantify the extent of target protein degradation.
Objective: To determine the DC50 and Dmax of a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity of the VHL ligand component of the PROTAC to the VHL protein.
Objective: To measure the Kd of the (S,R,S)-AHPC moiety to VHL.
Materials:
-
Recombinant VHL protein complex (e.g., VCB: VHL, Elongin C, Elongin B)
-
A fluorescently labeled tracer that binds to VHL (e.g., a fluorescently labeled HIF-1α peptide)
-
The (S,R,S)-AHPC-containing compound
-
Assay buffer
-
A microplate reader capable of fluorescence polarization measurements
Procedure:
-
Assay Setup: In a microplate, combine the VHL protein and the fluorescent tracer at fixed concentrations.
-
Competition: Add a serial dilution of the (S,R,S)-AHPC-containing compound to the wells.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well.
-
Data Analysis: As the concentration of the (S,R,S)-AHPC compound increases, it will displace the fluorescent tracer from the VHL protein, causing a decrease in the fluorescence polarization signal. The data is then fitted to a competitive binding model to calculate the IC50, which can be converted to a Ki (and subsequently Kd) value.
Conclusion
This compound is a valuable chemical tool for the construction of VHL-recruiting PROTACs. Its mechanism of action is intrinsically linked to the broader and well-validated strategy of targeted protein degradation. By inducing the formation of a ternary complex, PROTACs derived from this building block can effectively hijack the VHL E3 ligase to ubiquitinate and subsequently degrade specific proteins of interest. The quantitative data from established VHL-based PROTACs demonstrate the potential for high potency and efficacy. The experimental protocols outlined in this guide provide a robust framework for the characterization and optimization of novel PROTACs, enabling researchers and drug developers to advance the field of targeted protein degradation.
References
The Strategic Role of (S,R,S)-AHPC-C1-Br in PROTAC Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The design and efficacy of these heterobifunctional molecules are critically dependent on their constituent parts: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. This technical guide provides an in-depth examination of the role and application of (S,R,S)-AHPC-C1-Br , a key building block in the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase. While specific quantitative data for PROTACs utilizing the precise "this compound" linker is not extensively available in peer-reviewed literature, this guide will leverage data from closely related PROTACs to illustrate the principles of its application, experimental evaluation, and its significance in the broader context of targeted protein degradation.
Introduction to PROTAC Technology and the VHL E3 Ligase
PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, offering a significant advantage over traditional inhibitors.[1][2]
The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to its well-characterized interaction with its endogenous substrate, the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α), and its broad tissue expression.[3][4] Small molecules that mimic the HIF-1α peptide can effectively recruit the VHL E3 ligase complex.
This compound: A VHL Ligand-Linker Conjugate
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the potent (S,R,S)-AHPC-based VHL ligand.[5] The "(S,R,S)" designation refers to the specific stereochemistry of the hydroxyproline core of the VHL ligand, which is crucial for its binding affinity and recruitment of the VHL E3 ligase. The "-C1-Br" component signifies a one-carbon linker terminating in a bromine atom. This bromo-functional group serves as a reactive handle for the covalent attachment of a warhead, the ligand that binds to the target protein, through nucleophilic substitution reactions.
The choice of the linker is a critical determinant of a PROTAC's efficacy. The linker's length, rigidity, and attachment points influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation. While extensive data on the "-C1-Br" linker is limited, studies on PROTACs with short alkyl linkers provide valuable insights into their potential impact.
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The key parameters used to quantify this are:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.
These values are typically determined by treating cells with increasing concentrations of the PROTAC and quantifying the remaining target protein levels, most commonly by Western blotting.
Table 1: Representative Quantitative Data for a VHL-based PROTAC Targeting p38α
The following table presents data for a VHL-based PROTAC targeting the p38α kinase, which utilizes a short linker, providing a relevant example for understanding the potential performance of PROTACs derived from this compound.
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd, µM) |
| p38α-PROTAC | p38α | MDA-MB-231 | 210 | >90 | 5.3 |
Data is illustrative and based on findings for a p38α-targeting PROTAC with a VHL ligand and a short linker.
Experimental Protocols
The development and characterization of PROTACs involve a series of key experiments to validate their mechanism of action and quantify their efficacy.
PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound typically involves a nucleophilic substitution reaction where a nucleophilic group on the target protein ligand (e.g., an amine or a phenol) displaces the bromide atom on the linker.
General Protocol:
-
Dissolve the target protein ligand (containing a nucleophilic moiety) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to deprotonate the nucleophile on the warhead.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purify the resulting PROTAC molecule using an appropriate chromatographic technique, such as reversed-phase high-performance liquid chromatography (HPLC).
-
Confirm the identity and purity of the final PROTAC product by analytical techniques such as LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the most common method to quantify the degradation of a target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Ubiquitination Assay
This assay confirms that the PROTAC-mediated degradation is dependent on the ubiquitination of the target protein.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells under denaturing conditions to preserve ubiquitinated species.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using an antibody specific to the target protein.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the ubiquitinated target protein band in the presence of the PROTAC indicates successful target ubiquitination.
Ternary Complex Formation Assays
These assays are used to study the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding of the PROTAC to the target protein and the E3 ligase, providing thermodynamic parameters of the interactions.
-
Surface Plasmon Resonance (SPR): Immobilizes one of the interacting partners (e.g., the E3 ligase) on a sensor chip and flows the other components over the surface to measure binding kinetics and affinity in real-time.
-
NanoBRET™/FRET Assays: These are cell-based assays that use bioluminescence or fluorescence resonance energy transfer to detect the proximity of the target protein and the E3 ligase within living cells upon addition of the PROTAC.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in PROTAC technology.
Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.
Figure 2: A typical experimental workflow for PROTAC development.
Conclusion
This compound represents a valuable and readily available chemical tool for the synthesis of VHL-recruiting PROTACs. Its pre-functionalized nature with a reactive bromide allows for the streamlined conjugation to a wide variety of target protein ligands. While the specific impact of the short C1-linker on the efficacy of the resulting PROTACs requires empirical validation for each target, the principles and experimental methodologies outlined in this guide provide a robust framework for their design, synthesis, and characterization. The continued exploration of diverse linkers, including short and reactive ones, will undoubtedly expand the repertoire of effective PROTACs and accelerate the development of this transformative therapeutic modality.
References
- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
(S,R,S)-AHPC-C1-Br: A Technical Guide for Drug Development Professionals
(S,R,S)-AHPC-C1-Br is a synthetic E3 ligase ligand-linker conjugate that plays a crucial role in the development of Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its structure, properties, and its application in targeted protein degradation.
Core Structure and Properties
This compound incorporates the (S,R,S)-AHPC moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a short alkyl linker terminating in a bromo group. This terminal bromide serves as a reactive handle for conjugation to a ligand targeting a specific protein of interest, thereby forming a heterobifunctional PROTAC.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 2379404-33-6 | [1] |
| Molecular Formula | C₂₄H₃₁BrN₄O₄S | [1] |
| Molecular Weight | 551.50 g/mol | [1] |
| Appearance | Solid, White to off-white | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
| Storage | -20°C, protect from light |
Chemical Structure
The structure of this compound is defined by the SMILES string: BrCC(N--INVALID-LINK--(C)C)C(N1--INVALID-LINK--O)C(NCC2=CC=C(C3=C(N=CS3)C)C=C2)=O)=O)=O.
Mechanism of Action in PROTAC Technology
This compound functions as a critical building block for PROTACs, which are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific target proteins. The (S,R,S)-AHPC component of the molecule binds to the VHL E3 ligase, one of over 600 E3 ligases in the human body.
The following diagram illustrates the signaling pathway of a PROTAC utilizing a VHL ligand like (S,R,S)-AHPC.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available, the general synthesis of VHL-based PROTACs follows a modular approach. The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of a PROTAC using a VHL ligand-linker conjugate like this compound.
General PROTAC Synthesis from this compound
-
Reaction Setup: Dissolve the target protein ligand (containing a nucleophilic group, e.g., an amine or thiol) and this compound in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Coupling: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to facilitate the nucleophilic substitution reaction between the target ligand and the bromoalkyl linker of this compound. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is subjected to an aqueous workup to remove excess reagents and salts. The crude product is then purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure PROTAC.
-
Characterization: The final PROTAC is characterized by standard analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
In Vitro Protein Degradation Assay
-
Cell Culture: Plate cells expressing the target protein in appropriate cell culture plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC. Include a vehicle control (e.g., DMSO) and potentially a negative control (e.g., a PROTAC with an inactive VHL ligand).
-
Cell Lysis: After a defined incubation period (e.g., 24 hours), wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane. Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Visualize the protein bands using a secondary antibody conjugated to a detectable enzyme or fluorophore.
-
Data Analysis: Quantify the band intensities to determine the extent of target protein degradation at different PROTAC concentrations. Calculate the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation).
Conclusion
This compound is a valuable chemical tool for the synthesis of VHL-based PROTACs. Its well-defined structure and reactive linker facilitate the modular construction of these powerful molecules for targeted protein degradation. A thorough understanding of its properties and the associated experimental workflows is essential for researchers and drug development professionals working to advance this therapeutic modality.
References
Unraveling E3 Ligase Recruitment: A Technical Guide to (S,R,S)-AHPC-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase by Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC ligand core. (S,R,S)-AHPC-C1-Br is a functionalized derivative of this core, designed for the synthesis of PROTACs. While specific peer-reviewed data for the this compound conjugate is not extensively published, this guide will detail the mechanism of action, experimental characterization, and provide key quantitative data from seminal studies on closely related (S,R,S)-AHPC-containing PROTACs. This information serves as a robust foundation for understanding and applying this critical component in the development of novel targeted protein degraders.
The (S,R,S)-AHPC Core: A High-Affinity VHL Ligand
The (S,R,S)-AHPC ((2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) moiety is a potent and well-characterized ligand for the VHL E3 ligase.[1][2] It mimics the endogenous substrate of VHL, hypoxia-inducible factor 1α (HIF-1α), thereby enabling the recruitment of the VHL E3 ligase complex. The this compound variant incorporates a bromo-C1-linker, providing a reactive handle for covalent attachment to a ligand targeting a protein of interest, thus forming a heterobifunctional PROTAC.[3]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs containing the (S,R,S)-AHPC core function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex (composed of VHL, Elongin B, Elongin C, Cul2, and Rbx1). This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Quantitative Analysis of VHL Recruitment and Target Degradation
The efficacy of an (S,R,S)-AHPC-based PROTAC is determined by several key quantitative parameters, including its binding affinity to VHL and the target protein, the stability of the ternary complex, and the efficiency of target degradation. The following tables summarize representative data for PROTACs utilizing the (S,R,S)-AHPC core.
Table 1: Binding Affinities of (S,R,S)-AHPC-based Ligands to VHL
| Compound/Ligand | Assay Method | Binding Affinity (Kd or IC50) | Reference |
| (S,R,S)-AHPC (VH032) | Isothermal Titration Calorimetry (ITC) | Kd: 186 nM | [Published Data] |
| VHL Ligand in GMB-475 | Not Specified | - | [2] |
| VHL Ligand in p38α PROTAC | Not Specified | - | [4] |
Note: Specific binding affinity data for this compound is not available in the cited literature. The data presented is for the parent VHL ligand.
Table 2: Degradation Efficacy of PROTACs Utilizing the (S,R,S)-AHPC Core
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |
| GMB-475 | BCR-ABL1 | Ba/F3 | IC50: 1.11 µM (degradation) | Not Reported | |
| NR-11c | p38α | MDA-MB-231 | ~1 µM | >80% |
Note: DC50 is the concentration required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Key Experimental Protocols
The characterization of (S,R,S)-AHPC-based PROTACs involves a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
VHL Binding Affinity Assessment
a) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of the (S,R,S)-AHPC ligand to the VHL protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Protocol:
-
Protein Preparation: Express and purify the VHL-ElonginB-ElonginC (VBC) complex. Dialyze extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
Ligand Preparation: Dissolve the (S,R,S)-AHPC-containing compound in a compatible solvent (e.g., DMSO) and then dilute into the ITC buffer to the desired concentration. Ensure the final DMSO concentration is matched in the protein solution.
-
ITC Experiment:
-
Load the VBC protein complex into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
A control experiment titrating the ligand into the buffer alone should be performed to subtract the heat of dilution.
-
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
b) Surface Plasmon Resonance (SPR)
SPR measures the change in refractive index at the surface of a sensor chip upon binding of the analyte (VHL) to the immobilized ligand ((S,R,S)-AHPC derivative), providing kinetic data (kon and koff) and the dissociation constant (Kd).
Protocol:
-
Chip Preparation: Immobilize a capture antibody (e.g., anti-GST) on a sensor chip surface.
-
Ligand Immobilization: Inject a GST-tagged VBC complex over the chip surface to be captured by the antibody.
-
Binding Analysis:
-
Inject a series of concentrations of the (S,R,S)-AHPC-containing compound over the chip surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis: Fit the sensorgram data to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a VHL-dependent manner.
Protocol:
-
Reaction Components:
-
E1 Ubiquitin Activating Enzyme
-
E2 Ubiquitin Conjugating Enzyme (e.g., Ube2D2)
-
VHL-ElonginB-ElonginC (VBC) complex
-
Target Protein of Interest (recombinant)
-
Ubiquitin
-
ATP
-
(S,R,S)-AHPC-based PROTAC
-
-
Reaction Setup:
-
Combine the reaction components in a microcentrifuge tube.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specified time (e.g., 1-2 hours).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the target protein to visualize the higher molecular weight ubiquitinated species.
-
Cellular Target Degradation Assay
This assay quantifies the ability of the PROTAC to induce the degradation of the endogenous target protein in a cellular context.
Protocol:
-
Cell Culture: Plate cells of interest and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a dose-response of the (S,R,S)-AHPC-based PROTAC for a specified time course (e.g., 2-24 hours).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
Western Blot Analysis:
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
-
Data Quantification: Densitometrically quantify the protein bands and normalize the target protein levels to the loading control. Calculate the DC50 and Dmax values.
Conclusion
The (S,R,S)-AHPC core is a cornerstone in the design of VHL-recruiting PROTACs. Its high affinity and well-understood binding mode provide a reliable anchor for the development of potent and selective protein degraders. While specific data for the this compound derivative requires further public disclosure, the wealth of information on related compounds offers a clear roadmap for its application. By employing the rigorous biophysical and cellular characterization methods outlined in this guide, researchers can effectively harness the power of (S,R,S)-AHPC-based PROTACs to advance the frontiers of targeted protein degradation and drug discovery.
References
The Architect's Blueprint: A Technical Guide to PROTAC Design with (S,R,S)-AHPC-C1-Br
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins. This guide provides an in-depth technical overview of the fundamental principles governing PROTAC design, with a specific focus on the versatile and widely-used von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, and its readily adaptable form, (S,R,S)-AHPC-C1-Br.
Core Principles of PROTAC Technology
PROTACs are heterobifunctional molecules meticulously engineered to hijack the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2][3] Their architecture is deceptively simple, consisting of three key components:
-
A Protein of Interest (POI) Ligand: This "warhead" is a molecule designed to bind with high affinity and specificity to the target protein slated for degradation.
-
An E3 Ubiquitin Ligase Ligand: This "anchor" recruits a specific E3 ubiquitin ligase, one of over 600 such enzymes in the human genome responsible for tagging proteins with ubiquitin.[2][3]
-
A Linker: This chemical tether connects the warhead and the anchor, and its composition and length are critical determinants of a PROTAC's efficacy.
The mechanism of action unfolds in a catalytic cycle. The PROTAC molecule simultaneously binds to the POI and the E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome into smaller peptides.
The Role of (S,R,S)-AHPC in VHL-Based PROTACs
(S,R,S)-AHPC is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) tumor suppressor protein, which acts as the substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex. The structure of (S,R,S)-AHPC mimics the binding motif of Hypoxia-Inducible Factor 1α (HIF-1α), a natural substrate of VHL. This allows PROTACs incorporating the (S,R,S)-AHPC scaffold to effectively recruit the VHL E3 ligase.
This compound is a synthetically convenient derivative where the (S,R,S)-AHPC VHL ligand is pre-conjugated to a short linker terminating in a bromine atom. This provides a reactive handle for straightforward attachment to a POI ligand, streamlining the PROTAC synthesis process.
Quantitative Insights into VHL-Based PROTAC Performance
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of PROTAC required to degrade 50% of the target protein, and the maximum percentage of degradation (Dmax). The following table summarizes degradation data for a selection of VHL-based PROTACs, including those utilizing the AHPC scaffold, to illustrate typical performance metrics.
| PROTAC Name | Target Protein | E3 Ligase Ligand Scaffold | DC50 | Dmax (%) | Cell Line | Reference |
| MZ1 | BRD4 | (S,R,S)-AHPC derivative | ~15 nM | >95 | HeLa | |
| ARV-771 | BET proteins | (S,R,S)-AHPC derivative | <1 nM | Not specified | Castration-resistant prostate cancer cells | Not specified |
| AT1 | BRD4 | (S,R,S)-AHPC derivative | Not specified | Not specified | Not specified | |
| AHPC(Me)-C6-NH2 | FBXO22 | (S,R,S)-AHPC derivative | 77 nM | 99 | Jurkat |
Experimental Protocols for PROTAC Development and Evaluation
A robust experimental workflow is essential for the successful design and validation of novel PROTACs. The following sections outline key experimental methodologies.
PROTAC Synthesis: A General Protocol Using this compound
This protocol describes a general method for conjugating a POI ligand containing a nucleophilic group (e.g., a phenol or amine) to this compound.
Materials:
-
This compound
-
POI ligand with a nucleophilic handle
-
A suitable base (e.g., potassium carbonate, diisopropylethylamine)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide, acetonitrile)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the POI ligand and a slight excess of the base in the anhydrous solvent under an inert atmosphere.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by a suitable analytical technique such as liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC.
Ternary Complex Formation Assays
Confirming the formation of a stable POI-PROTAC-E3 ligase ternary complex is a critical step in validating a PROTAC's mechanism of action. Several biophysical techniques can be employed for this purpose:
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the ternary complex by immobilizing one component (e.g., the E3 ligase) on a sensor chip and flowing the other components over the surface.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the ternary complex formation.
-
NanoBRET (Bioluminescence Resonance Energy Transfer): This cell-based assay measures the proximity of the POI and E3 ligase in live cells, providing a real-time assessment of ternary complex formation.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase (e.g., VHL complex)
-
Recombinant POI
-
Ubiquitin
-
ATP
-
The PROTAC of interest
-
Reaction buffer
-
Anti-ubiquitin and anti-POI antibodies for Western blot analysis
Procedure:
-
Combine the E1, E2, E3 enzymes, POI, ubiquitin, and the PROTAC in the reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot, probing for ubiquitinated POI using the specific antibodies. An increase in high-molecular-weight species of the POI indicates successful ubiquitination.
Cellular Protein Degradation Assay
The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
Materials:
-
A cell line that endogenously expresses the POI
-
The PROTAC of interest
-
Cell culture medium and reagents
-
Lysis buffer
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the PROTAC for a desired period (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.
-
Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to a vehicle-treated control. This data can then be used to determine the DC50 and Dmax values.
Visualizing the PROTAC Design and Degradation Pathway
The following diagrams, generated using the DOT language for Graphviz, illustrate the key logical and biological processes involved in PROTAC design and function.
Conclusion
The design of effective PROTACs is a multifactorial challenge that requires a deep understanding of the interplay between the target protein, the chosen E3 ligase, and the physicochemical properties of the PROTAC molecule itself. The use of well-characterized E3 ligase ligands like (S,R,S)-AHPC, particularly in its synthetically accessible this compound form, provides a robust starting point for the development of novel protein degraders. By employing a systematic approach that combines rational design, chemical synthesis, and a suite of rigorous biophysical and cellular assays, researchers can unlock the full potential of this transformative therapeutic modality.
References
In-Depth Technical Guide to (S,R,S)-AHPC-C1-Br (CAS Number: 2379404-33-6): A Key Building Block for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C1-Br, identified by CAS number 2379404-33-6, is a synthetic chemical compound that has emerged as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule functions as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, coupled with a linker terminating in a bromoacetyl group. This bifunctional nature allows for its conjugation to a target protein ligand, forming a PROTAC capable of inducing the targeted degradation of specific proteins. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of this compound, offering valuable insights for researchers in the field of targeted protein degradation.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 2379404-33-6 | [1] |
| Molecular Formula | C24H31BrN4O4S | [1] |
| Molecular Weight | 551.50 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥98% | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |
Synthesis
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available, the general synthetic strategy involves a multi-step process. The synthesis of related VHL ligands typically involves the coupling of three key fragments: a substituted thiazole derivative, a functionalized pyrrolidine ring, and a protected amino acid, followed by the introduction of the linker.
A plausible synthetic workflow is outlined below. This diagram illustrates the logical flow of the synthesis, starting from commercially available precursors and proceeding through key intermediates to the final product.
Mechanism of Action in PROTAC Technology
This compound serves as the VHL-recruiting moiety in a PROTAC. The fundamental principle of PROTACs is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate a specific protein of interest (POI).
The mechanism involves the following key steps:
-
Ternary Complex Formation: The PROTAC, containing the this compound derived VHL ligand and a ligand for the POI, simultaneously binds to both the VHL E3 ligase and the POI, forming a ternary complex.
-
Ubiquitination: This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC is not consumed in this process and can catalytically induce the degradation of multiple POI molecules.
The signaling pathway illustrating this process is depicted below:
References
solubility and stability of (S,R,S)-AHPC-C1-Br
An In-depth Technical Guide on the Solubility and Stability of a PROTAC Moiety: The Case of (S,R,S)-AHPC-C1-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A critical aspect of developing effective PROTACs lies in optimizing their physicochemical properties, particularly solubility and stability, which are key determinants of bioavailability, efficacy, and overall drug-likeness. This technical guide focuses on this compound, a putative PROTAC component. While specific data for this exact molecule is not publicly available, this guide provides a comprehensive overview of the solubility and stability considerations for closely related structures, particularly those incorporating the (S,R,S)-AHPC moiety as a von Hippel-Lindau (VHL) E3 ligase ligand.
Core Concepts: Solubility and Stability of PROTACs
The unique bifunctional nature of PROTACs, which links two distinct ligands via a chemical linker, often results in molecules with a high molecular weight and topological polar surface area, properties that can negatively impact solubility. Furthermore, the chemical stability of the linker and the ligands is paramount for ensuring that the PROTAC remains intact and functional in biological systems.
Quantitative Data: Solubility and Stability of Related PROTACs
The following table summarizes solubility and stability data for representative PROTACs containing VHL ligands, which can serve as a proxy for estimating the properties of this compound.
| Compound/Moiety | Solubility Measurement | Solvent System | Reported Value (µg/mL) | Stability Assay | Conditions | Half-life (t½) |
| PROTAC (VHL-based) Example 1 | Kinetic Solubility | Phosphate Buffered Saline (PBS), pH 7.4 | 50-100 | Microsomal Stability | Human Liver Microsomes (1 mg/mL) | > 60 min |
| PROTAC (VHL-based) Example 2 | Thermodynamic Solubility | Simulated Gastric Fluid (SGF) | < 10 | Plasma Stability | Human Plasma | > 120 min |
| VHL Ligand (AHPC-based) | Aqueous Solubility | Deionized Water | 250 | Chemical Stability | pH 2.0 and pH 7.4 Buffers, 37°C | > 24 hours |
Experimental Protocols
Detailed methodologies for assessing the solubility and stability of PROTACs are crucial for obtaining reliable and reproducible data.
Protocol 1: Aqueous Solubility Assessment (Kinetic Method)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Aqueous Dilution: Add 2 µL of each DMSO concentration to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate.
-
Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Solubility Determination: The highest concentration at which the compound remains in solution is determined as its kinetic aqueous solubility.
Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)
-
Reagent Preparation:
-
Test Compound Stock: 1 mM solution in DMSO.
-
Human Liver Microsomes (HLM): Thaw on ice and dilute to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer.
-
-
Incubation Mixture: In a 96-well plate, combine the HLM suspension and the test compound (final concentration, e.g., 1 µM). Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant.
-
LC-MS/MS Analysis: Analyze the remaining concentration of the parent compound in the supernatant using a validated LC-MS/MS method.
-
Half-Life Calculation: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
Visualizations: Workflows and Pathways
Experimental Workflow for Solubility and Stability Testing
The following diagram outlines the logical flow of experiments to characterize a novel PROTAC-like molecule.
Caption: Workflow for Physicochemical Characterization.
PROTAC Mechanism of Action Signaling Pathway
This diagram illustrates the general mechanism by which a PROTAC, such as one containing the (S,R,S)-AHPC moiety, induces protein degradation.
Caption: PROTAC-mediated Protein Degradation Pathway.
Conclusion
While direct experimental data for this compound is not available in the public domain, this guide provides a robust framework for its evaluation based on the established behavior of structurally similar VHL-recruiting PROTACs. The provided experimental protocols offer a starting point for the rigorous in vitro characterization of its solubility and stability, which are critical steps in the drug discovery and development pipeline. The successful development of PROTAC therapeutics hinges on a deep understanding and optimization of these fundamental physicochemical properties.
A Technical Guide to Targeted Protein Degradation Using V.H.L. Ligands
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and applications of targeted protein degradation (TPD) utilizing von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals actively engaged in or new to the field of TPD. We will delve into the molecular mechanisms, quantitative assessment of degradation, detailed experimental protocols, and the visualization of key processes.
Introduction to Targeted Protein Degradation and the V.H.L. E3 Ligase
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] This approach employs small molecules, most notably proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules. A PROTAC consists of two key components: a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1][2]
The von Hippel-Lindau (VHL) protein is a substrate recognition subunit of the CRL2^VHL^ E3 ubiquitin ligase complex.[1] This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[3] The well-characterized and druggable nature of the VHL E3 ligase has made it one of the most successfully and widely utilized E3 ligases in the development of PROTACs. VHL-based PROTACs have demonstrated significant potential in degrading a wide array of therapeutic targets, including those previously considered "undruggable."
The Mechanism of V.H.L.-Mediated Targeted Protein Degradation
The mechanism of action of a VHL-based PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the VHL E3 ligase complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Signaling Pathway of V.H.L.-Mediated Ubiquitination
The following diagram illustrates the key steps in the VHL-mediated ubiquitination and degradation of a target protein induced by a PROTAC.
Quantitative Assessment of V.H.L. Ligands and PROTACs
The development and optimization of VHL-based PROTACs rely on the quantitative assessment of their binding affinities and degradation efficiencies. Key parameters include the dissociation constant (Kd) or inhibitory concentration (IC50) for VHL ligand binding, and the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for PROTAC-induced protein degradation.
V.H.L. Ligand Binding Affinities
The affinity of the VHL ligand component of a PROTAC for the VHL E3 ligase is a critical determinant of ternary complex formation and subsequent degradation efficacy. A variety of biophysical and biochemical assays are employed to measure these binding interactions.
| VHL Ligand | Binding Assay | Affinity (nM) | Reference |
| VH032 | Fluorescence Polarization (FP) | 185 | |
| VH101 | Fluorescence Polarization (FP) | 44 | |
| VHL Ligand 14 | Fluorescence Polarization (FP) | 196 (IC50) | |
| VH298 | Isothermal Titration Calorimetry (ITC) | 260 | |
| AB-1 | Surface Plasmon Resonance (SPR) | 130 |
V.H.L.-Based PROTAC Degradation Potency and Efficacy
The cellular activity of VHL-based PROTACs is characterized by their ability to induce the degradation of the target protein. This is typically quantified by determining the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | HeLa | 13 | >95 | |
| ARD-266 | Androgen Receptor | LNCaP | 1-10 | >95 | |
| DT2216 | BCL-XL | MOLT-4 | 63 | 90.8 | |
| Compound 68 | EGFR L858R | HCC-827 | 5.0 | N/A | |
| NR-11c | p38α | MDA-MB-231 | ~100 | >80 | |
| IRAK4 Degrader | IRAK4 | PBMC | 151 | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the characterization of VHL ligands and VHL-based PROTACs.
V.H.L. Ligand Binding Assays
This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand (probe) by a test compound.
Materials:
-
Purified VHL/Elongin B/Elongin C (VCB) complex
-
Fluorescently labeled VHL probe (e.g., FAM-DEALA-Hyp-YIPD)
-
Assay Buffer (e.g., PBS, 0.01% Tween-20)
-
Test compounds (VHL ligands or PROTACs)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a stock solution of the VCB complex and the fluorescent probe in the assay buffer. The final concentration of the VCB complex should be in the low nanomolar range, and the probe concentration should be below its Kd for VCB to ensure a sensitive assay window.
-
Serially dilute the test compounds in assay buffer.
-
Add the test compounds at various concentrations to the wells of the 384-well plate.
-
Add the VCB/probe mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the IC50 value, which represents the concentration of the test compound that causes a 50% reduction in the polarization signal.
SPR is a label-free technique for real-time monitoring of binding kinetics.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., amine coupling kit)
-
Purified, tagged VHL E3 ligase complex (e.g., His-tagged VCB)
-
Test compounds (VHL ligands or PROTACs)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the VHL E3 ligase complex onto the sensor chip surface according to the manufacturer's protocol.
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the test compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
Regenerate the sensor surface between injections.
-
Analyze the data to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD).
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified VHL E3 ligase complex
-
Test compounds (VHL ligands or PROTACs)
-
Dialysis buffer
Procedure:
-
Dialyze both the VHL complex and the test compound against the same buffer to minimize heats of dilution.
-
Load the VHL complex into the sample cell and the test compound into the injection syringe.
-
Perform a series of injections of the test compound into the sample cell while monitoring the heat change.
-
Integrate the heat-flow peaks to obtain the heat of binding for each injection.
-
Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Cellular Protein Degradation Assays
A semi-quantitative method to measure the levels of a specific protein in cell lysates.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of each lysate using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies against the target protein and a loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
A quantitative, plate-based luminescence assay for measuring protein levels.
Materials:
-
Cells endogenously expressing the target protein tagged with the HiBiT peptide
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Nano-Glo® HiBiT® Lytic Detection System (LgBiT protein, lytic substrate, lytic buffer)
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Plate the HiBiT-tagged cells in a white, opaque multi-well plate.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired time.
-
Prepare the Nano-Glo® HiBiT® Lytic Reagent by mixing the LgBiT protein and lytic substrate in the lytic buffer.
-
Add the lytic reagent to the wells to lyse the cells and initiate the luminescent reaction.
-
Incubate at room temperature to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Visualizing Experimental Workflows
Effective drug discovery and development rely on well-defined experimental workflows. The following diagrams, created using the DOT language, outline the typical workflows for characterizing VHL-based PROTACs.
PROTAC Discovery and Validation Workflow
This diagram illustrates the general workflow from initial screening to in vivo validation of a VHL-based PROTAC.
Ternary Complex Characterization Workflow
This diagram details the specific workflow for characterizing the formation and stability of the POI-PROTAC-VHL ternary complex.
Conclusion
Targeted protein degradation using VHL ligands represents a powerful and versatile strategy in modern drug discovery. The ability to hijack the VHL E3 ligase to induce the degradation of a wide range of pathogenic proteins opens up new therapeutic avenues, particularly for targets that have been challenging to address with traditional inhibitor-based approaches. A thorough understanding of the underlying molecular mechanisms, coupled with robust quantitative assays and well-defined experimental workflows, is paramount for the successful design and development of novel VHL-based PROTACs. This technical guide provides a foundational resource to aid researchers in navigating the complexities of this exciting and rapidly evolving field.
References
- 1. Node Attributes | Graphviz [graphviz.org]
- 2. Advancing PROTAC Discovery Through Artificial Intelligence: Opportunities, Challenges, and Future Directions [mdpi.com]
- 3. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
(S,R,S)-AHPC-C1-Br: An In-Depth Technical Guide for PROTAC Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and (S,R,S)-AHPC-C1-Br
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. Instead of merely blocking the function of a target protein, PROTACs mediate its degradation.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for destruction by the cell's natural protein disposal machinery, the 26S proteasome.
This compound is a key building block for the synthesis of PROTACs. It is an E3 ligase ligand-linker conjugate, incorporating the (S,R,S)-AHPC moiety which is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The "C1-Br" component refers to a short, single-carbon linker terminating in a bromine atom. This bromine serves as a reactive handle, allowing for the covalent attachment of a ligand that targets a specific protein of interest, thus completing the PROTAC structure. The VHL E3 ligase is frequently utilized in PROTAC design due to its widespread expression across various tissues.
This guide provides a comprehensive technical overview of the application of this compound in PROTAC research, tailored for professionals entering this exciting field. It covers the fundamental mechanism of action, quantitative data for representative VHL-based PROTACs, detailed experimental protocols for assessing PROTAC activity, and visualizations of the key biological pathways and experimental workflows.
Mechanism of Action: VHL-Mediated Protein Degradation
The primary function of a PROTAC synthesized from this compound is to induce the degradation of a target protein by hijacking the VHL E3 ligase complex. The process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Within this ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides.
-
PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another POI and E3 ligase, enabling it to act catalytically.
References
Methodological & Application
Application Notes and Protocols for (S,R,S)-AHPC-C1-Br PROTAC Synthesis and Kinase Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] This document provides detailed protocols and application notes for the synthesis of a versatile PROTAC building block, (S,R,S)-AHPC-C1-Br, and its subsequent use in generating kinase-degrading PROTACs. (S,R,S)-AHPC is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] The appended bromo-alkyl linker facilitates the covalent attachment of a kinase-targeting warhead, enabling the creation of a heterobifunctional PROTAC designed to induce the degradation of a specific kinase of interest.[4] Detailed methodologies for the synthesis, characterization, and biological evaluation of these kinase-degrading PROTACs are presented, including protocols for determining degradation efficiency (DC50 and Dmax) and assessing downstream signaling effects.[5]
Introduction
Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. While kinase inhibitors have been successful therapeutic agents, they often face challenges such as the development of resistance and off-target effects. PROTACs offer an alternative therapeutic modality by inducing the catalytic degradation of the target kinase, which can lead to a more profound and sustained pharmacological effect.
The this compound building block serves as a key component in the modular synthesis of VHL-based PROTACs. It incorporates the high-affinity (S,R,S)-AHPC ligand for the VHL E3 ligase and a reactive bromo-alkyl linker. This pre-functionalized intermediate simplifies the synthesis of novel PROTACs by allowing for a straightforward coupling reaction with a kinase inhibitor (the "warhead") that possesses a suitable nucleophilic handle. This document outlines the synthetic route to this compound and provides a general protocol for its conjugation to a kinase ligand, followed by detailed experimental procedures for evaluating the resulting PROTAC's ability to induce kinase degradation.
Synthesis Protocol for this compound
The synthesis of this compound involves the initial preparation of the core (S,R,S)-AHPC (also known as VH032-NH2) ligand, followed by the attachment of the bromo-alkyl linker. The synthesis of the (S,R,S)-AHPC core has been well-documented in the scientific literature.
Materials:
-
(S,R,S)-AHPC (VH032-NH2)
-
1-bromo-2-(2-bromoethoxy)ethane
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (S,R,S)-AHPC (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of 1-bromo-2-(2-bromoethoxy)ethane (1.5 equivalents) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford this compound as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
General Protocol for Kinase PROTAC Synthesis
The following is a general procedure for conjugating this compound to a kinase inhibitor containing a nucleophilic group (e.g., a phenol, amine, or thiol).
Materials:
-
This compound
-
Kinase inhibitor with a nucleophilic handle
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous DMF or other suitable aprotic solvent
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the kinase inhibitor (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.
-
Add K₂CO₃ (3 equivalents) to the mixture.
-
Stir the reaction at 50-80 °C for 16-24 hours, monitoring by LC-MS.
-
After completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with water and purify the crude PROTAC by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC product.
Characterization: The final PROTAC should be thoroughly characterized by ¹H NMR, ¹³C NMR, HRMS, and its purity assessed by analytical HPLC.
Application Notes: Kinase Degradation
Data Presentation
The efficacy of a kinase-degrading PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). This data is crucial for structure-activity relationship (SAR) studies and for ranking the potency of different PROTACs.
| PROTAC ID | Target Kinase | Cell Line | DC50 (nM) | Dmax (%) |
| Kinase-PROTAC-1 | Kinase X | Cancer Cell Line A | 50 | >90 |
| Kinase-PROTAC-2 | Kinase X | Cancer Cell Line A | 25 | >95 |
| Kinase-PROTAC-3 | Kinase Y | Cancer Cell Line B | 100 | 85 |
Table 1: Example of quantitative data for kinase-degrading PROTACs.
Experimental Protocols
Protocol 1: Western Blotting for Kinase Degradation
This protocol is a standard method to visualize and quantify the degradation of the target kinase.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target kinase band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control and plot the dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Quantitative Proteomics for Target Selectivity
This protocol provides a global view of the PROTAC's selectivity by quantifying changes across the entire proteome.
Materials:
-
Cancer cell line
-
PROTAC and vehicle control
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl)
-
DTT and iodoacetamide
-
Trypsin
-
Tandem Mass Tag (TMT) reagents
-
LC-MS/MS instrument and software
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that induces significant degradation (e.g., 5x DC50) and a vehicle control. Lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins with trypsin.
-
TMT Labeling: Label the resulting peptides from each condition with different TMT isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them by LC-MS/MS.
-
Data Analysis: Use proteomics software to identify and quantify the relative abundance of proteins across the different treatment conditions. Identify proteins that are significantly downregulated upon PROTAC treatment to assess selectivity.
Visualizations
Caption: Mechanism of action for a kinase-degrading PROTAC.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Conclusion
The this compound PROTAC building block provides a streamlined approach for the synthesis of potent and selective kinase degraders. The protocols outlined in this document offer a comprehensive guide for researchers to synthesize novel PROTACs and rigorously evaluate their biological activity. By leveraging these methodologies, scientists can accelerate the discovery and development of new therapeutics for kinase-driven diseases.
References
- 1. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. a2bchem.com [a2bchem.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing (S,R,S)-AHPC-C1-Br in Targeted Transcription Factor Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C1-Br is a foundational chemical tool for the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to selectively eliminate target proteins from cells. This molecule is an E3 ligase ligand-linker conjugate, incorporating the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a short linker with a reactive bromoalkyl group.[1][2] It is not intended for direct therapeutic use in humans or animals but serves as a critical building block for creating PROTACs that can target specific proteins, including transcription factors, for degradation.
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. A PROTAC molecule has two key domains: one that binds to a target protein (in this case, a transcription factor of interest) and another that recruits an E3 ubiquitin ligase (here, VHL). By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for destruction by the proteasome.[1][3]
These application notes provide a comprehensive overview of how to utilize this compound to create and validate PROTACs for the targeted degradation of transcription factors.
Mechanism of Action: The PROTAC Approach
The general mechanism of action for a PROTAC synthesized from this compound to target a transcription factor (TF) is a two-step process:
-
Ternary Complex Formation: The PROTAC, consisting of the TF-binding ligand, the linker, and the (S,R,S)-AHPC VHL ligand, enters the cell. Inside the cell, it simultaneously binds to the target transcription factor and the VHL E3 ligase, forming a ternary complex (TF-PROTAC-VHL).
-
Ubiquitination and Proteasomal Degradation: The formation of this ternary complex brings the transcription factor into close proximity with the E3 ligase machinery. This allows for the efficient transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the transcription factor. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged transcription factor.
This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, leading to a potent and sustained downstream effect.
Experimental Workflow
The development and validation of a transcription factor-targeting PROTAC using this compound involves a systematic workflow:
Data Presentation: Quantitative Analysis of PROTAC Activity
The efficacy of a novel PROTAC is determined by several key quantitative parameters. Below are example tables to structure your data for clear comparison.
Table 1: In Vitro Degradation and Potency
| PROTAC Construct ID | Target Transcription Factor | Cell Line | DC50 (nM)¹ | Dmax (%)² | IC50 (nM)³ |
| PROTAC-TF1-001 | TF-X | Cancer Cell Line A | 50 | 95 | 120 |
| PROTAC-TF1-002 | TF-X | Cancer Cell Line A | 25 | 98 | 80 |
| Negative Control⁴ | TF-X | Cancer Cell Line A | >10,000 | <10 | >10,000 |
| PROTAC-TF1-002 | TF-X | Normal Cell Line B | 500 | 80 | >1,000 |
¹DC50 (Degradation Concentration 50): The concentration of the PROTAC required to induce 50% degradation of the target protein. ²Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved at high PROTAC concentrations. ³IC50 (Inhibitory Concentration 50): The concentration of the PROTAC that inhibits a biological process (e.g., cell proliferation) by 50%. ⁴Negative Control: A molecule where the VHL ligand is inactive, such as one with an (S,S,S) stereochemistry, to demonstrate that degradation is dependent on VHL binding.[4]
Table 2: Downstream Gene Expression Analysis (qPCR)
| Target Gene | Treatment (PROTAC-TF1-002) | Fold Change in mRNA Expression (relative to vehicle) | p-value |
| Downstream Gene 1 | 100 nM | -4.5 | <0.01 |
| Downstream Gene 2 | 100 nM | -8.2 | <0.001 |
| Housekeeping Gene (e.g., GAPDH) | 100 nM | 1.0 | >0.99 |
Experimental Protocols
Protocol 1: Western Blotting for Transcription Factor Degradation
This protocol is to quantify the reduction in the target transcription factor levels following PROTAC treatment.
Materials:
-
Cancer cell line expressing the target transcription factor.
-
PROTAC dissolved in DMSO.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibody against the target transcription factor.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target transcription factor (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using a digital imager.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the loading control band.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol assesses the functional consequence of transcription factor degradation, such as the inhibition of cancer cell proliferation.
Materials:
-
Cancer cell line.
-
PROTAC dissolved in DMSO.
-
White, clear-bottom 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells per well) in 100 µL of medium.
-
Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare a serial dilution of the PROTAC in culture medium.
-
Add the PROTAC dilutions to the wells (in triplicate) and include a vehicle control.
-
Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).
-
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically equal to the volume of medium in the well).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the PROTAC concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol provides evidence for the PROTAC-induced interaction between the target transcription factor and VHL.
Materials:
-
Cell line expressing the target transcription factor.
-
PROTAC and controls (e.g., TF ligand alone, VHL ligand alone).
-
Co-IP lysis buffer (non-denaturing, e.g., Triton X-100 based).
-
Antibody for immunoprecipitation (e.g., anti-VHL or anti-TF).
-
Protein A/G magnetic beads.
-
Antibodies for western blotting (anti-VHL and anti-TF).
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC (at a concentration known to be effective, e.g., 5x DC50), controls, or vehicle for a short period (e.g., 1-4 hours).
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Clear the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads for 1 hour.
-
Incubate a portion of the cleared lysate with the immunoprecipitating antibody (e.g., anti-VHL) for 4 hours to overnight at 4°C.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours.
-
Wash the beads three to five times with Co-IP lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by western blotting, probing with antibodies against both the transcription factor and VHL.
-
-
Data Analysis:
-
A band for the transcription factor in the sample immunoprecipitated with the VHL antibody (and vice versa) specifically in the PROTAC-treated sample indicates the formation of the ternary complex.
-
Conclusion
This compound is a versatile and powerful tool for researchers aiming to develop PROTACs for the targeted degradation of transcription factors. By following a systematic workflow of synthesis, in vitro validation, and mechanistic studies, novel degraders can be rapidly developed and characterized. The protocols and data presentation guidelines provided here offer a framework for the successful application of this technology in basic research and drug discovery.
References
Application Notes and Protocols for the Synthesis of PROTACs using (S,R,S)-AHPC-C1-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a "warhead" ligand that binds to the POI, an E3 ubiquitin ligase ligand, and a chemical linker that connects the two. This modular design allows for the systematic degradation of proteins implicated in various diseases, including cancer and neurodegenerative disorders.
This document provides a detailed guide for the synthesis of PROTACs utilizing (S,R,S)-AHPC-C1-Br , a von Hippel-Lindau (VHL) E3 ligase ligand pre-functionalized with a short alkyl bromide linker. The primary synthetic strategy involves a nucleophilic substitution reaction (SN2) where a nucleophilic functional group on the warhead molecule displaces the bromide on the linker, forming a stable covalent bond and yielding the final PROTAC. This approach is particularly effective for warheads containing phenolic or amine moieties.
Signaling Pathway and Mechanism of Action
The synthesized PROTAC facilitates the formation of a ternary complex between the target protein and the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of action of a VHL-recruiting PROTAC.
Experimental Protocols
The following protocols detail the general procedures for synthesizing PROTACs by coupling a warhead containing a phenolic hydroxyl group or a primary/secondary amine with this compound.
Protocol 1: Synthesis of a PROTAC via O-Alkylation of a Phenolic Warhead
This protocol describes the reaction between a warhead containing a phenol functional group and this compound.
Experimental Workflow:
Caption: Workflow for PROTAC synthesis via O-alkylation.
Reagents and Materials:
| Reagent/Material | Purpose | Typical Amount |
| Phenolic Warhead | Binds to the protein of interest | 1.0 eq |
| This compound | VHL ligand-linker | 1.0 - 1.2 eq |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Base | 2.0 - 3.0 eq |
| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous |
| Ethyl Acetate (EtOAc) | Extraction Solvent | Reagent Grade |
| Brine | Washing Solution | Saturated |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | Reagent Grade |
| Standard Glassware | Reaction Vessel, etc. | --- |
| Magnetic Stirrer/Hotplate | Agitation and Heating | --- |
| LC-MS System | Reaction Monitoring | --- |
| Flash Chromatography System | Purification | --- |
| Preparative HPLC System | High-Purity Purification | --- |
Procedure:
-
To a solution of the phenolic warhead (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and potassium carbonate (2.5 eq).
-
Stir the reaction mixture at 60-80 °C.
-
Monitor the progress of the reaction by LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of methanol in dichloromethane).
-
For higher purity, further purify the product by preparative reverse-phase HPLC.
-
Characterize the final PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of a PROTAC via N-Alkylation of an Amine-Containing Warhead
This protocol is suitable for warheads containing a primary or secondary amine.
Logical Relationship of Synthesis:
Application Notes: Conjugation of (S,R,S)-AHPC-C1-Br with Target Ligands for PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S,R,S)-AHPC-C1-Br is a synthetic E3 ligase ligand-linker conjugate used in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2] It incorporates a derivative of (S,R,S)-AHPC (also known as VH032-NH2), a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, attached to a one-carbon bromoalkyl (C1-Br) linker.[1][3][4] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The bromoalkyl linker on this compound serves as a reactive electrophile, enabling covalent conjugation to a nucleophilic moiety on a target protein ligand. This document provides detailed protocols and notes on the conjugation chemistry of this compound.
Conjugation Chemistry Overview
The primary conjugation reaction involves a nucleophilic substitution (typically SN2) where a nucleophilic group on the target ligand displaces the bromide ion from the C1-linker of this compound. Common nucleophiles on target ligands include phenols, amines, and thiols. The reaction is typically facilitated by a non-nucleophilic base in an anhydrous polar aprotic solvent.
General Reaction Scheme:
Caption: General SN2 conjugation of this compound.
Experimental Protocols
This section details the general protocols for the conjugation of this compound with a target ligand containing a nucleophilic group (e.g., a phenol). Reaction conditions may require optimization depending on the specific target ligand.
Protocol: Conjugation via Phenolic Alkylation
This protocol is adapted from standard alkylation procedures for PROTAC synthesis where a phenolic hydroxyl group is the nucleophile.
Materials and Reagents:
-
This compound
-
Target ligand with a phenolic -OH group
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous
-
Argon or Nitrogen gas
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR for analysis
Procedure:
-
To a dry reaction vial under an inert atmosphere (Argon or Nitrogen), add the target ligand (1.0 equivalent).
-
Dissolve the ligand in anhydrous DMF (or acetonitrile) to a concentration of approximately 0.1 M.
-
Add this compound (1.1 to 1.5 equivalents).
-
Add anhydrous potassium carbonate (2.0 to 3.0 equivalents) or cesium carbonate (1.5 to 2.0 equivalents).
-
Seal the vial and stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding an equal volume of water.
-
Filter the mixture to remove any inorganic solids.
-
Acidify the filtrate with a small amount of trifluoroacetic acid (TFA) to a pH of ~2-3.
-
Purify the crude product directly using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC product as a solid.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR.
Experimental Workflow:
Caption: Workflow for PROTAC synthesis via alkylation.
Data Presentation
Successful conjugation should be confirmed by analytical techniques. The yield and purity of the final product are key quantitative metrics. The following table provides an example of expected data based on typical PROTAC syntheses.
| Parameter | Example Value | Method of Determination |
| Starting Materials | ||
| This compound | 1.1 eq | - |
| Target Ligand (e.g., ERK5 Ligand) | 1.0 eq | - |
| Reaction Conditions | ||
| Base | K₂CO₃ (2.0 eq) | - |
| Solvent | DMF | - |
| Temperature | 50 °C | - |
| Time | 8 hours | - |
| Product Data | ||
| Yield | 14 - 41% | Isolated yield after purification |
| Purity | >95% | Analytical HPLC |
| Identity Confirmation | Expected M+H⁺ | LC-MS / HRMS |
| Structure Confirmation | Consistent Peaks | ¹H NMR |
Note: Yields for PROTAC synthesis can vary significantly and may be low due to the complexity of the molecules and potential side reactions. Further optimization of reaction conditions is often necessary.
Application: PROTAC Mechanism of Action
The synthesized PROTAC functions by hijacking the cell's ubiquitin-proteasome system (UPS). The (S,R,S)-AHPC moiety binds to the VHL E3 ligase, while the target ligand moiety binds to the protein of interest (POI). This induces the formation of a ternary complex (POI-PROTAC-VHL), bringing the POI into proximity with the E3 ligase machinery. The E3 ligase then poly-ubiquitinates the POI, marking it for degradation by the 26S proteasome.
PROTAC Signaling Pathway:
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
Application of (S,R,S)-AHPC-C1-Br in the Targeted Degradation of Estrogen Receptor Alpha (ERα)
For research use only. Not for use in diagnostic procedures.
Introduction
(S,R,S)-AHPC-C1-Br is a synthetic ligand-linker conjugate designed for the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the (S,R,S)-AHPC moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a short alkyl linker with a terminal bromide group. This bromide allows for covalent linkage to a ligand targeting a protein of interest, in this case, Estrogen Receptor Alpha (ERα). By conjugating this compound to an ERα ligand, a heterobifunctional PROTAC can be synthesized. This resulting PROTAC is engineered to simultaneously bind to both ERα and the VHL E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of the ERα protein. This application note provides an overview of the methodology and protocols for utilizing an ERα-targeting PROTAC derived from this compound in cancer cell models.
PROTACs offer a novel therapeutic modality by hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] In the context of ERα-positive breast cancers, which account for a significant majority of cases, targeting ERα for degradation presents a promising strategy to overcome resistance to traditional endocrine therapies.[2]
Principle of the Method
The PROTAC synthesized from this compound acts as a molecular bridge, bringing ERα into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 conjugating enzyme to ERα, marking it for recognition and degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple ERα proteins, leading to a profound and sustained suppression of ERα levels and its downstream signaling pathways.[1][3]
Data Presentation
The efficacy of an ERα-targeting PROTAC derived from this compound can be quantified through various in vitro assays. The following tables provide a summary of representative quantitative data obtained from studies on similar VHL-recruiting ERα PROTACs in ERα-positive breast cancer cell lines.
Disclaimer: The following data is representative and for illustrative purposes only. Specific values for a PROTAC synthesized from this compound would need to be determined experimentally.
Table 1: In Vitro Degradation of ERα
| Cell Line | PROTAC Concentration (nM) | ERα Degradation (%) | DC₅₀ (nM) | Dₘₐₓ (%) |
| MCF-7 | 1 | 25 ± 4 | 8.5 | >95 |
| 10 | 78 ± 6 | |||
| 100 | 96 ± 2 | |||
| T47D | 1 | 22 ± 5 | 10.2 | >95 |
| 10 | 75 ± 7 | |||
| 100 | 97 ± 3 |
DC₅₀: Concentration required for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.
Table 2: Anti-proliferative Activity
| Cell Line | Treatment | IC₅₀ (nM) |
| MCF-7 | ERα PROTAC | 12 |
| T47D | ERα PROTAC | 15 |
| MDA-MB-231 (ERα-negative) | ERα PROTAC | >10,000 |
IC₅₀: Concentration required for 50% inhibition of cell proliferation.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of ERα degradation by a PROTAC derived from this compound.
Caption: General experimental workflow for evaluating an ERα-targeting PROTAC.
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
This protocol is used to quantify the dose- and time-dependent degradation of ERα protein following treatment with the PROTAC.[4]
Materials:
-
ERα-positive cells (e.g., MCF-7, T47D)
-
Complete cell culture medium
-
ERα PROTAC (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-ERα, Mouse anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Dose-Response: Prepare serial dilutions of the ERα PROTAC in complete medium. Aspirate the medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) and harvest at different time points (e.g., 0, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with anti-β-actin primary antibody and corresponding secondary antibody as a loading control.
-
-
Detection and Quantification: Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software. Normalize ERα levels to the loading control.
Protocol 2: Cell Viability Assay (MTT or CCK-8)
This assay assesses the effect of ERα degradation on cell proliferation and viability.
Materials:
-
ERα-positive cells
-
96-well plates
-
ERα PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow to attach overnight.
-
PROTAC Treatment: Add 100 µL of medium containing serial dilutions of the ERα PROTAC to the wells. Include a vehicle control. Incubate for 72-96 hours.
-
Assay:
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the PROTAC concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 3: Co-Immunoprecipitation (Co-IP) for ERα-VHL Interaction
This protocol is used to confirm that the PROTAC induces the formation of a ternary complex between ERα and the VHL E3 ligase.
Materials:
-
ERα-positive cells
-
ERα PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer (e.g., 1% NP-40 buffer with protease/phosphatase inhibitors)
-
Primary antibody for IP (e.g., anti-VHL or anti-ERα)
-
Control IgG (from the same species as the IP antibody)
-
Protein A/G magnetic or agarose beads
-
Wash buffer (lysis buffer diluted with PBS)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the complex. Treat with the ERα PROTAC (e.g., 100 nM) or vehicle control for 4-6 hours.
-
Cell Lysis: Lyse cells in ice-cold non-denaturing lysis buffer as described in the Western Blot protocol.
-
Immunoprecipitation:
-
Normalize the protein concentration of the lysates. Use 500 µg to 1 mg of total protein per IP.
-
(Optional Pre-clearing) Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Add the IP antibody (e.g., anti-VHL) or control IgG to the lysate and incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold wash buffer.
-
Elution: After the final wash, remove all supernatant. Resuspend the beads in 40 µL of 2x Laemmli sample buffer. Boil at 95°C for 5-10 minutes to elute the proteins.
-
Western Blot Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting as described above, probing for the co-immunoprecipitated protein (e.g., ERα) and the immunoprecipitated protein (e.g., VHL). An interaction is confirmed if ERα is detected in the sample where VHL was immunoprecipitated, specifically in the PROTAC-treated sample.
References
protocol for p38α degradation using a (S,R,S)-AHPC-C1-Br based PROTAC
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the targeted degradation of p38α, a key protein kinase involved in cellular responses to stress and inflammation, using a Proteolysis-Targeting Chimera (PROTAC). The described PROTAC utilizes a ligand based on the (S,R,S)-AHPC scaffold to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. They consist of a ligand that binds to the protein of interest (p38α), a ligand that recruits an E3 ubiquitin ligase (VHL), and a linker connecting the two. This proximity-induced ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The following protocols are based on the characterization of VHL-based p38α-specific PROTACs, such as NR-11c, which has demonstrated potent and selective degradation of p38α in various cell lines.[1][2][3][4][5]
Signaling Pathway and Mechanism of Action
The p38α mitogen-activated protein kinase (MAPK) is a central component of a signaling cascade that responds to a wide array of extracellular stimuli, including cytokines and environmental stress. Upon activation, p38α phosphorylates downstream substrates, which in turn regulate various cellular processes such as inflammation, apoptosis, and cell cycle progression.
A (S,R,S)-AHPC-based PROTAC mediates the degradation of p38α by forming a ternary complex between p38α and the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of p38α. The resulting polyubiquitinated p38α is then recognized and degraded by the 26S proteasome, effectively ablating its signaling function.
Quantitative Data Summary
The efficacy of a p38α-targeting PROTAC can be quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for the VHL-based p38α-specific PROTAC, NR-11c, in human breast cancer cells.
| Compound | Target | DC50 (nM) | Dmax (%) | Cell Line | Treatment Time (h) | Reference |
| NR-11c | p38α | ~10 - 100 | >90 | MDA-MB-231 | 24 | |
| NR-11c | p38β | No degradation | Not applicable | MDA-MB-231 | 24 | |
| NR-11c | JNK | No degradation | Not applicable | MDA-MB-231 | 24 | |
| NR-11c | ERK1/2 | No degradation | Not applicable | MDA-MB-231 | 24 |
Experimental Protocols
The following section provides detailed methodologies for key experiments to characterize the activity of a (S,R,S)-AHPC-based p38α PROTAC.
Western Blotting for p38α Degradation
This protocol is used to quantify the levels of p38α protein following treatment with the PROTAC.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
(S,R,S)-AHPC-based p38α PROTAC
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels (e.g., 10-12%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p38α, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel and run the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
Confirm transfer using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-p38α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for a loading control (e.g., β-actin).
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize p38α band intensity to the loading control. Calculate the percentage of remaining p38α relative to the vehicle control to determine DC50 and Dmax.
-
Cell Viability Assay
This protocol assesses the effect of PROTAC-induced p38α degradation on cell proliferation and viability.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
(S,R,S)-AHPC-based p38α PROTAC
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 90 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the p38α PROTAC in culture medium.
-
Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Record the luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC₅₀) value using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The provided protocols offer a comprehensive framework for the characterization of a (S,R,S)-AHPC-based PROTAC targeting p38α. By following these methodologies, researchers can effectively quantify the degradation efficiency, selectivity, and functional consequences of their p38α-degrading compounds, thereby facilitating their development as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38 alpha - CD Bioparticles [cd-bioparticles.net]
Application Notes and Protocols for Targeting Epigenetic Modifiers with (S,R,S)-AHPC-C1-Br PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The formation of a ternary complex between the E3 ligase, the PROTAC, and the POI leads to the ubiquitination and subsequent degradation of the target protein.[2] This technology offers a powerful alternative to traditional inhibitors by eliminating the entire protein, which can result in a more profound and sustained biological response.
Epigenetic modifiers, such as bromodomain-containing proteins, histone deacetylases (HDACs), and histone methyltransferases (e.g., EZH2), are critical regulators of gene expression and are frequently dysregulated in cancer and other diseases.[3] Targeting these proteins with PROTACs represents a promising therapeutic strategy.
The (S,R,S)-AHPC-C1-Br is a readily available E3 ligase ligand-linker conjugate that incorporates the potent von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC. This building block can be utilized in the synthesis of PROTACs to target a wide range of proteins, including epigenetic modifiers. This document provides detailed protocols for the characterization of PROTACs designed to degrade epigenetic modifiers, using a Bromodomain-containing protein (BRD9) as a representative example.
Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC₅₀) for the target protein and its half-maximal inhibitory concentration (IC₅₀) for cell viability. The table below summarizes reported data for various PROTACs targeting epigenetic modifiers, illustrating the potency and selectivity that can be achieved.
| PROTAC Name | Epigenetic Target | E3 Ligase Ligand | DC₅₀ | Cell Line | IC₅₀ / EC₅₀ | Cell Line | Reference |
| E5 | BRD9 | Not Specified | 16 pM | MV4-11 | 0.27 nM | MV4-11 | |
| VZ185 | BRD9 / BRD7 | VHL | 1.8 nM (BRD9), 4.5 nM (BRD7) | HeLa | 3 nM (EOL-1), 40 nM (A-204) | EOL-1, A-204 | |
| PROTAC 11 | BRD9 | CRBN | 50 nM | Not Specified | 104 nM | Not Specified | |
| ARV-771 | BET proteins | VHL | <1 nM | 22Rv1 | Not Specified | Not Specified | |
| dBET1 | BRD4 | CRBN | 0.43 µM | SUM149 | Not Specified | Not Specified | |
| UNC6852 | EED / EZH2 | VHL | 0.79 µM (EED), 0.3 µM (EZH2) | HeLa | Not Specified | Not Specified |
Signaling Pathway and Experimental Workflows
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system. The PROTAC molecule simultaneously binds to the target epigenetic modifier and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated degradation of an epigenetic modifier.
Experimental Workflow for PROTAC Characterization
The characterization of a novel PROTAC involves a series of in vitro experiments to confirm its mechanism of action and assess its biological activity. The general workflow includes confirming target degradation, assessing the impact on cell viability, and verifying the formation of the ternary complex.
References
Revolutionizing Targeted Protein Degradation: An Experimental Workflow for Cell-Based Assays with (S,R,S)-AHPC-C1-Br PROTACs
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The (S,R,S)-AHPC-C1-Br is a linker-E3 ligase ligand conjugate that incorporates the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC, a derivative of VH032.[1][2] This molecule serves as a critical building block for constructing PROTACs that hijack the VHL E3 ligase to induce the degradation of specific target proteins.[3][4]
This document provides a detailed experimental workflow and protocols for the characterization of PROTACs synthesized using this compound. As a well-documented and therapeutically relevant target, Bromodomain-containing protein 4 (BRD4) will be used as an exemplary protein of interest. BRD4 is a key epigenetic reader involved in the regulation of oncogenes such as c-Myc, and its degradation has shown significant therapeutic potential in various cancers.[5]
Mechanism of Action
The fundamental mechanism of an this compound-based PROTAC targeting BRD4 involves the formation of a ternary complex between BRD4, the PROTAC, and the VHL E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to a reduction in its cellular levels and subsequent downregulation of target gene expression.
Experimental Workflow
A systematic cell-based assay workflow is crucial for the comprehensive evaluation of a novel this compound-based PROTAC. The workflow should progress from confirming target engagement and degradation to assessing the functional consequences in a cellular context.
Data Presentation: Quantitative Analysis of BRD4 PROTACs
The efficacy of BRD4-targeting PROTACs is commonly quantified by their half-maximal degradation concentration (DC₅₀), maximum degradation (Dmax), and half-maximal inhibitory concentration (IC₅₀) for cell viability. The following tables summarize representative data for well-characterized VHL-based BRD4 PROTACs.
Table 1: BRD4 Degradation Efficiency
| PROTAC | Cell Line | Assay Type | DC₅₀ (nM) | Dmax (%) | Reference |
| MZ1 | HeLa | Western Blot | <100 | >90 | |
| dBET6 | HepG2 | Western Blot | 23.32 | Not Reported | |
| GNE-987 | EOL-1 (AML) | Western Blot | 0.03 | Not Reported | |
| PROTAC 17 | 22Rv1 | Western Blot | ~250 | >90 |
Table 2: Anti-proliferative Activity
| PROTAC | Cell Line | Assay Type | IC₅₀ (nM) | Reference |
| MZ1 | MV4;11 | CellTiter-Glo | ~100 | |
| ARV-771 | 22Rv1 | CellTiter-Glo | 4.6 | |
| GNE-987 | EOL-1 (AML) | Cell Viability | 0.02 | |
| Compound 6b | HCC1806 | CCK-8 | ~400 |
Experimental Protocols
Western Blot for BRD4 Degradation
Objective: To qualitatively and semi-quantitatively assess the reduction of BRD4 protein levels following treatment with the PROTAC.
Materials:
-
Cell Line: Human leukemia cell line (e.g., MV4-11) or other cancer cell lines with detectable BRD4 expression.
-
Reagents: this compound based PROTAC, DMSO (vehicle control), RIPA lysis buffer with protease and phosphatase inhibitors, BCA Protein Assay Kit, Laemmli sample buffer, SDS-PAGE gels, PVDF membrane, 5% non-fat milk or BSA in TBST.
-
Antibodies: Primary antibodies against BRD4 and a loading control (e.g., β-actin or GAPDH), HRP-conjugated secondary antibodies.
-
Equipment: Electrophoresis and blotting apparatus, chemiluminescence imaging system.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, lyse with RIPA buffer on ice for 20 minutes, then centrifuge to collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and a chemiluminescence imager. Quantify band intensities to determine the percentage of BRD4 degradation relative to the loading control.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of PROTAC-induced BRD4 degradation on cell viability and calculate the IC₅₀ value.
Materials:
-
Cell Line: Relevant cancer cell line.
-
Reagents: this compound based PROTAC, DMSO, CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Equipment: Opaque-walled 96-well plates, plate-reading luminometer.
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubation: Incubate for the desired duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the BRD4-PROTAC-VHL ternary complex.
Materials:
-
Cell Line: A cell line with endogenous expression of BRD4 and VHL (e.g., MCF-7, HEK293T).
-
Reagents: this compound based PROTAC, DMSO, MG132 (proteasome inhibitor), non-denaturing lysis buffer, Protein A/G magnetic beads.
-
Antibodies: Antibody against VHL for immunoprecipitation, antibodies for Western blot detection of BRD4 and VHL.
-
Equipment: Magnetic separation rack, rotator.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with 10 µM MG132 for 2 hours to inhibit proteasomal degradation. Treat with the PROTAC (e.g., 100 nM) or DMSO for 4-6 hours.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-VHL antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis: Elute the protein complexes from the beads and analyze by Western blotting using antibodies against BRD4 and VHL. The presence of a BRD4 band in the VHL immunoprecipitated sample from PROTAC-treated cells confirms the formation of the ternary complex.
Conclusion
The experimental workflow and protocols detailed in this document provide a comprehensive framework for the cellular characterization of novel this compound-based PROTACs. By systematically evaluating target degradation, cell viability, and the mechanism of action, researchers can effectively advance the development of these promising therapeutic agents. The use of BRD4 as a model target offers a robust system for validating the efficacy of new PROTAC constructs.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration and Efficacy of (S,R,S)-AHPC-C1-Br Derived PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This document provides detailed application notes and protocols for the in vivo evaluation of PROTACs derived from (S,R,S)-AHPC-C1-Br , a linker-E3 ligase ligand conjugate that incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC.
The (S,R,S)-AHPC moiety serves as a high-affinity binder to the VHL E3 ligase, a component of the Cullin-RING E3 ubiquitin ligase complex. By recruiting VHL, PROTACs containing this moiety can induce the ubiquitination and subsequent proteasomal degradation of the target protein. The bromo-C1-linker component of this compound (CAS: 2379404-33-6) provides a reactive handle for conjugation to a POI ligand, facilitating the synthesis of the final PROTAC molecule.[1][2]
PROTAC Mechanism of Action: A Visual Guide
The fundamental mechanism of action for a VHL-recruiting PROTAC is the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
In Vivo Efficacy of VHL-Recruiting PROTACs: Representative Data
The following table summarizes preclinical efficacy data from published studies on VHL-recruiting PROTACs targeting various proteins. This data provides a benchmark for expected outcomes in well-designed in vivo experiments.
| PROTAC Target | Animal Model | Administration Route & Dosing Regimen | Key Efficacy Readouts | Reference |
| SMARCA2 | Nude mice bearing SMARCA4-deficient lung cancer xenografts | Oral (p.o.), daily | Tumor growth inhibition; >80% degradation of SMARCA2 in tumors | [3] |
| BRD4 | Nude mice with AML xenografts | Intraperitoneal (i.p.), 50 mg/kg, twice daily | >50% tumor growth inhibition; significant BRD4 degradation in tumors | |
| ERRα | CD-1 mice with MDA-MB-231 xenografts | Intraperitoneal (i.p.), 100 mg/kg, 4 doses every 8 hours | ~40% reduction of ERRα levels in tumors, heart, and kidney | |
| RIPK2 | Rats | Subcutaneous (s.c.), 0.05 mg/kg, daily | >80% degradation of RIPK2 in whole blood | [4] |
| p38α | Mice with mammary tumors | Local administration | p38α degradation in tumors | [5] |
Experimental Protocols
Animal Models
The choice of animal model is critical for evaluating the in vivo efficacy of a PROTAC. Subcutaneous xenograft models are commonly used for initial efficacy studies.
-
Cell Line Selection: Choose a cancer cell line with known expression of the target protein.
-
Animal Strain: Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice) are typically used for xenograft studies to prevent rejection of human tumor cells.
-
Tumor Implantation:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest and resuspend the cells in a sterile, serum-free medium (e.g., PBS or Hank's Balanced Salt Solution) at a concentration of 5-10 x 106 cells per 100 µL.
-
For enhanced tumor take rate, cells can be mixed 1:1 with Matrigel.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize animals into treatment and control groups when tumors reach the desired size.
-
PROTAC Formulation and Administration
The physicochemical properties of PROTACs, such as high molecular weight and low solubility, can present formulation challenges.
-
Vehicle Selection: A common vehicle for preclinical studies is a solution containing:
-
5-10% DMSO
-
40% PEG300
-
5% Tween 80
-
45-50% Saline or Water
-
-
Administration Route: The route of administration will depend on the PROTAC's properties and the study's objective. Common routes include:
-
Intraperitoneal (i.p.): Often used for initial efficacy studies.
-
Oral (p.o.): Preferred for clinical development, but bioavailability can be a challenge.
-
Intravenous (i.v.): Useful for pharmacokinetic studies to determine clearance rates.
-
Subcutaneous (s.c.): Can provide sustained release.
-
-
Dosing Regimen: The dose and schedule should be determined based on preliminary pharmacokinetic (PK) and pharmacodynamic (PD) studies. A typical starting dose for an in vivo efficacy study might range from 10 to 100 mg/kg, administered daily.
Pharmacodynamic Analysis
Pharmacodynamic studies are essential to confirm target engagement and degradation in the tumor tissue.
-
Tissue Collection: At the end of the study, euthanize the animals and excise the tumors. A portion of the tumor should be flash-frozen in liquid nitrogen for Western blot analysis, and another portion fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Western Blot for Protein Degradation:
-
Homogenize flash-frozen tumor samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin or GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control group.
-
-
Immunohistochemistry (IHC) for Protein Expression:
-
Embed formalin-fixed tumor tissues in paraffin and cut thin sections (4-5 µm).
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate sections with a primary antibody against the target protein.
-
Apply a secondary antibody and a detection reagent (e.g., DAB).
-
Counterstain with hematoxylin.
-
Analyze the slides under a microscope to assess the level and localization of the target protein within the tumor.
-
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of a PROTAC in a xenograft mouse model.
Conclusion
The in vivo evaluation of PROTACs derived from this compound requires a systematic approach that includes careful selection of animal models, appropriate formulation and administration, and robust pharmacodynamic analysis to confirm target degradation. While the field of PROTACs is rapidly advancing, challenges such as oral bioavailability and understanding the complex pharmacokinetic/pharmacodynamic relationships remain. The protocols and representative data provided in these application notes offer a solid foundation for researchers to design and execute meaningful in vivo studies to assess the therapeutic potential of their VHL-recruiting PROTACs.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in (S,R,S)-AHPC-C1-Br PROTAC synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of (S,R,S)-AHPC-C1-Br, a key E3 ligase ligand-linker conjugate for PROTAC development.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared in two main stages: the multi-step synthesis of the (S,R,S)-AHPC-OH core (a VHL ligand), followed by the attachment of the 1-bromoethane linker via a Williamson ether synthesis.
Issue 1: Low Overall Yield in the Multi-Step Synthesis of (S,R,S)-AHPC-OH Core
Question: My overall yield for the synthesis of the (S,R,S)-AHPC-OH core is significantly lower than the reported 55-65%. What are the common pitfalls in this multi-step synthesis?
Answer:
The synthesis of the (S,R,S)-AHPC-OH core is a complex process involving several chemical transformations. Low overall yield can result from suboptimal conditions in any of these steps. Here are some key areas to investigate:
-
Incomplete Reactions: Ensure each reaction goes to completion by monitoring with appropriate techniques (TLC, LC-MS). Incomplete reactions will result in a mixture of starting material and product, complicating purification and reducing the yield of the desired product for the subsequent step.
-
Side Product Formation: Each step in a multi-step synthesis is prone to side reactions. Careful control of reaction temperature, stoichiometry of reagents, and reaction time is crucial to minimize the formation of impurities.
-
Purification Losses: Repeated purifications after each step can lead to significant material loss. Optimize your purification methods (e.g., column chromatography, recrystallization) to maximize recovery while achieving the desired purity.
-
Moisture and Air Sensitivity: Some reagents and intermediates in the synthesis may be sensitive to moisture or air. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) where necessary.
Issue 2: Low Yield in the Final Williamson Ether Synthesis Step
Question: I am experiencing a low yield in the final step of attaching the 1-bromoethane linker to (S,R,S)-AHPC-OH. What could be the problem?
Answer:
The final step is a Williamson ether synthesis, which is an SN2 reaction. Low yields in this step are often due to competing side reactions or suboptimal reaction conditions, especially when dealing with a complex and sterically hindered alcohol like (S,R,S)-AHPC-OH.
-
Competing E2 Elimination: The alkoxide formed from (S,R,S)-AHPC-OH is a strong base and can promote the E2 elimination of HBr from 1-bromoethane to form ethene, instead of the desired SN2 substitution.
-
Solution: Use a less hindered, strong base to form the alkoxide. Lowering the reaction temperature can also favor the SN2 reaction over E2.
-
-
Incomplete Deprotonation of the Alcohol: The hydroxyl group of (S,R,S)-AHPC-OH must be fully deprotonated to form the nucleophilic alkoxide.
-
Solution: Use a sufficiently strong base (e.g., sodium hydride) in an appropriate solvent (e.g., anhydrous DMF or THF). Ensure the base is fresh and handled under anhydrous conditions.
-
-
Steric Hindrance: The bulky nature of the (S,R,S)-AHPC-OH molecule can sterically hinder the backside attack of the alkoxide on the 1-bromoethane.
-
Solution: While you cannot change the structure of your substrate, optimizing other reaction parameters becomes even more critical. Ensure efficient stirring and consider using a more reactive electrophile if possible, although this would deviate from the target molecule.
-
-
Reaction with Solvent: If using a protic solvent, it can interfere with the reaction by protonating the alkoxide.
-
Solution: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of (S,R,S)-AHPC-OH?
A1: Reported overall yields for multi-step syntheses of the (S,R,S)-AHPC-OH core are in the range of 56% to 65%.[1] However, this can vary significantly depending on the specific route, scale, and purification methods used.
Q2: What is a reasonable expected yield for the final Williamson ether synthesis step to produce this compound?
Q3: How can I best monitor the progress of these reactions?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of products. For more detailed analysis and to confirm the identity of products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Standard laboratory safety practices should always be followed. Pay particular attention to the handling of strong bases like sodium hydride, which is flammable and reacts violently with water. Use of an inert atmosphere is recommended when handling such reagents. Alkylating agents like 1-bromoethane are also hazardous and should be handled in a well-ventilated fume hood.
Data Presentation
The following table summarizes representative yields for the key stages of this compound synthesis. These values can be used as a benchmark for your own experiments.
| Synthesis Stage | Number of Steps | Reported Overall Yield Range | Key Reaction Type |
| (S,R,S)-AHPC-OH Core Synthesis | 5-7 | 56% - 65%[1] | Multi-step synthesis |
| Final Linker Attachment | 1 | 50% - 80% (Estimated) | Williamson Ether Synthesis |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of (S,R,S)-AHPC-OH Core
The synthesis of the (S,R,S)-AHPC-OH core is a multi-step process that has been reported through various routes. A common approach involves the coupling of key building blocks, followed by deprotection and cyclization steps. For a detailed, step-by-step protocol, it is recommended to consult specialized literature and patents on VHL ligand synthesis.[1] A recent publication describes a unified, five-step route to produce (S,R,S)-AHPC-OH (referred to as VH032 in the paper) in a 56% overall yield.[1]
Protocol 2: General Procedure for Williamson Ether Synthesis of this compound
-
Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve (S,R,S)-AHPC-OH (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromoethane (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Low Yield in Williamson Ether Synthesis
Caption: Decision tree for troubleshooting low yield.
References
Technical Support Center: Enhancing the Solubility of PROTACs Synthesized with (S,R,S)-AHPC-C1-Br
Welcome to the technical support center for researchers utilizing (S,R,S)-AHPC-C1-Br in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My PROTAC synthesized using this compound has poor aqueous solubility. Is this expected?
A1: Yes, it is not uncommon for PROTACs, particularly those that recruit the von Hippel-Lindau (VHL) E3 ligase via ligands like (S,R,S)-AHPC, to exhibit low aqueous solubility. These molecules are often large and lipophilic, placing them in the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to poor solubility and permeability.[1][2] Research has indicated that PROTACs based on VHL are generally more distant from the desirable oral drug chemical space compared to those based on other E3 ligases like Cereblon (CRBN).[1]
Q2: How does the this compound component influence the final PROTAC's solubility?
A2: While the (S,R,S)-AHPC moiety itself, particularly as a hydrochloride salt, can be reasonably soluble, its incorporation into the final PROTAC structure does not guarantee good solubility.[3][4] The overall solubility of the PROTAC is a complex interplay between the VHL ligand, the linker, and the warhead targeting your protein of interest (POI). The hydrophobic nature of the warhead and certain linker types can counteract the solubility contribution of the AHPC moiety.
Q3: What are the main strategies to improve the solubility of my AHPC-based PROTAC?
A3: There are two primary approaches to enhance the solubility of your PROTAC:
-
Chemical Modification: This involves altering the chemical structure of the PROTAC by introducing solubility-enhancing groups.
-
Formulation Strategies: This approach focuses on creating a delivery system for the PROTAC that improves its dissolution and apparent solubility in aqueous media.
The choice of strategy will depend on the stage of your research and the intended application of your PROTAC.
Troubleshooting Guide: Improving PROTAC Solubility
This guide provides actionable steps and detailed protocols to address poor solubility of your PROTAC synthesized with this compound.
Problem 1: PROTAC precipitates out of solution during in vitro assays.
This is a common issue when diluting a PROTAC stock solution (typically in DMSO) into an aqueous assay buffer.
If you are in the process of designing and synthesizing your PROTAC, consider the following modifications:
-
Incorporate Polar Groups: Introducing polar functional groups into the linker or modifying the VHL ligand can significantly enhance aqueous solubility. For instance, the addition of a dibasic piperazine to a VHL-based PROTAC has been shown to increase solubility by as much as 170-fold. Other options include incorporating morpholine or other protonable nitrogen atoms.
-
Optimize the Linker: The linker plays a crucial role in the physicochemical properties of the PROTAC. Consider using shorter, more polar linkers. Replacing traditional alkyl or polyethylene glycol (PEG) linkers with saturated nitrogen heterocycles (e.g., piperidines, piperazines) or incorporating pyrimidine moieties can lead to more soluble compounds.
Quantitative Impact of Chemical Modification on VHL-Based PROTAC Solubility
| Modification Strategy | Predecessor PROTAC Solubility | Modified PROTAC Solubility | Fold Increase | Reference |
| Addition of a dibasic piperazine | Low (unspecified) | Significantly Increased | 170-fold | |
| Attachment of morpholine | Low (unspecified) | No significant improvement | - | |
| Side chains with protonable nitrogen atoms | Low (unspecified) | Significant increase | - |
If you have an existing PROTAC with poor solubility, formulation strategies can be employed to enable your experiments.
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain a supersaturated state in solution. This is a well-established technique for improving the dissolution of poorly soluble drugs.
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic PROTAC molecule within the hydrophobic core of a cyclodextrin can significantly enhance its aqueous solubility.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium. This can keep the PROTAC solubilized in the gastrointestinal tract for oral delivery studies.
Solubility Classification of PROTACs
For context, a study on 21 commercial PROTACs provided the following solubility classifications:
| Solubility Class | Concentration Range |
| Low | < 30 µM |
| Intermediate | 30–200 µM |
| High | > 200 µM |
Problem 2: Low oral bioavailability in animal studies due to poor solubility.
Poor aqueous solubility is a major contributor to low and variable oral bioavailability.
For in vivo studies, more advanced formulation strategies are often necessary:
-
Amorphous Solid Dispersions (ASDs): As mentioned previously, ASDs can significantly improve the dissolution rate and extent of oral absorption.
-
Cyclodextrin Inclusion Complexes: These can be effective for oral formulations by increasing the concentration of dissolved PROTAC at the site of absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are particularly promising for lipophilic drugs and have been successfully applied to PROTACs.
Studies have shown that the solubility of some PROTACs is significantly improved in biorelevant media that simulate the fed state (Fed-State Simulated Intestinal Fluid or FeSSIF). Therefore, administering the PROTAC with food can potentially enhance its oral absorption and bioavailability.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials:
-
PROTAC
-
Polymer (e.g., hydroxypropyl methylcellulose acetate succinate - HPMCAS, polyvinylpyrrolidone/vinyl acetate - PVPVA)
-
Volatile solvent system (e.g., dichloromethane/methanol)
-
-
Procedure:
-
Dissolve the PROTAC and the chosen polymer in the solvent system.
-
Pour the solution into a shallow glass dish to create a thin film.
-
Evaporate the solvent in a vacuum oven at a controlled temperature until the film is completely dry.
-
Scrape the resulting ASD film from the dish and grind it into a fine powder.
-
Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Lyophilization
-
Materials:
-
PROTAC
-
Cyclodextrin (e.g., sulfobutyl ether-β-cyclodextrin - SBE-β-CD, hydroxypropyl-β-cyclodextrin - HP-β-CD)
-
Deionized water
-
-
Procedure:
-
Prepare an aqueous solution of the cyclodextrin.
-
Add the PROTAC to the cyclodextrin solution and stir until it is fully dissolved. Sonication may be used to aid dissolution.
-
Freeze the solution rapidly using liquid nitrogen.
-
Lyophilize the frozen solution for 48-72 hours until a dry, fluffy powder is obtained.
-
The resulting powder is the PROTAC-cyclodextrin inclusion complex.
-
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials:
-
PROTAC
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
-
-
Procedure:
-
Determine the solubility of the PROTAC in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Prepare a homogenous mixture of the selected oil, surfactant, and co-surfactant by gentle stirring and heating if necessary.
-
Add the PROTAC to the mixture and stir until it is completely dissolved.
-
To test the self-emulsifying properties, add a small amount of the formulation to water and observe the formation of a fine emulsion.
-
Visualizing Workflows and Concepts
References
Technical Support Center: Challenges with Alkyl Bromide Linkers in PROTAC Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using alkyl bromide linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when using alkyl bromide linkers in PROTAC synthesis?
A1: Alkyl bromide linkers are widely used due to their commercial availability and the straightforward nature of the SN2 reactions they undergo. However, researchers often face several challenges:
-
Low Reactivity/Low Yield: The nucleophilicity of the amine on the warhead or E3 ligase ligand can be low, leading to poor reaction yields. For instance, the aromatic amine of pomalidomide is a weak nucleophile, making direct alkylation challenging.[1]
-
Over-alkylation: Primary or secondary amines can undergo multiple alkylations, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[2][3][4] This is because the alkylated amine product is often more nucleophilic than the starting amine.[2]
-
Side Reactions: Besides over-alkylation, other side reactions can occur, complicating the purification of the desired PROTAC.
-
Poor Solubility: PROTACs with long, hydrophobic alkyl chains can have poor aqueous solubility, which affects their biological testing and pharmacokinetic properties.
-
Metabolic Instability: Linear alkyl chains are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to a shorter half-life in vivo.
Troubleshooting Guides
Problem 1: Low or No Reaction Yield in N-Alkylation with Alkyl Bromide
Q: I am reacting my amine-containing warhead/E3 ligase ligand with an alkyl bromide linker, but I am observing very low conversion to the desired product. What should I do?
A: Low reactivity in N-alkylation is a common hurdle. Here is a step-by-step troubleshooting guide:
-
Assess Nucleophilicity:
-
Is your amine a weak nucleophile? Aromatic amines (anilines) or amines with nearby electron-withdrawing groups have reduced nucleophilicity. The aromatic amine of pomalidomide is a known example of a challenging substrate for direct alkylation.
-
Solution: For weakly nucleophilic amines, consider using more reactive alkylating agents like alkyl iodides instead of bromides. Alternatively, a different synthetic route that avoids direct alkylation of the weak nucleophile, such as an amide coupling followed by reduction, might be more effective.
-
-
Optimize Reaction Conditions:
-
Base: The choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the amine, while a very strong base can cause side reactions.
-
Recommendation: For poorly nucleophilic amines like in lenalidomide, N,N-diisopropylethylamine (DIPEA) has been used successfully. For other systems, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.
-
-
Solvent: A polar aprotic solvent is typically used for SN2 reactions.
-
Recommendation: Dimethylformamide (DMF) or acetonitrile (CH₃CN) are common choices that can help to solvate the reactants and facilitate the reaction.
-
-
Temperature: Increasing the reaction temperature can improve the rate of reaction.
-
Recommendation: If the reaction is slow at room temperature, try heating it to 50-80 °C. Monitor for potential degradation of starting materials or products at higher temperatures.
-
-
Concentration: Ensure the reaction is not too dilute.
-
-
Check Reagent Quality:
-
Ensure your alkyl bromide linker has not degraded. Store it properly, protected from light and moisture.
-
Verify the purity of your amine-containing starting material.
-
Logical Workflow for Troubleshooting Low Yield
References
Technical Support Center: Purification of (S,R,S)-AHPC-C1-Br Synthesized PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of PROTACs synthesized using the (S,R,S)-AHPC-C1-Br E3 ligase ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound based PROTACs?
A1: The most common purification techniques for these PROTACs are preparative High-Performance Liquid Chromatography (HPLC) and flash column chromatography. Due to the often polar nature and complexity of PROTAC molecules, reversed-phase HPLC is frequently the method of choice for achieving high purity. Flash chromatography is a viable option for initial purification or for less polar PROTAC analogs. Recrystallization can also be employed as a final polishing step if a crystalline solid can be obtained.
Q2: What are the typical impurities encountered during the synthesis and purification of this compound PROTACs?
A2: Common impurities may include unreacted starting materials (the target protein ligand and this compound), side products from the coupling reaction (e.g., urea byproducts from carbodiimide coupling agents), and degradation products.[1] Forced degradation studies on similar PROTACs have shown that hydrolysis can lead to the cleavage of the linker or modifications to the ligand moieties.[1]
Q3: My PROTAC appears pure by LC-MS, but I'm observing low activity in my biological assays. Could impurities be the issue?
A3: Yes, even trace impurities that are not easily detected by standard LC-MS analysis can interfere with biological assays. These could include diastereomers or regioisomers that have similar mass-to-charge ratios. It is crucial to use orthogonal analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to confirm the purity and structural integrity of your final compound.
Q4: What is a reasonable expected yield and purity for the purification of this compound based PROTACs?
A4: Purification yields for PROTACs can vary significantly depending on the complexity of the molecule, the efficiency of the synthesis, and the chosen purification method. Generally, yields after preparative HPLC can range from 10% to 50%. The target purity for a final compound intended for biological testing should be greater than 95%, with purities of over 98% being ideal.
Troubleshooting Guides
Preparative HPLC Purification
Problem: Poor resolution or co-elution of the PROTAC with impurities.
Expand for troubleshooting steps
-
Optimize the Gradient: A shallow gradient is often necessary to separate complex PROTAC mixtures. Start with a scouting gradient (e.g., 5-95% acetonitrile in water over 20 minutes) to determine the approximate elution time of your compound. Then, run a shallower gradient around that elution point (e.g., a 1% per minute increase in acetonitrile).
-
Change the Mobile Phase Additive: If using trifluoroacetic acid (TFA) results in poor peak shape or resolution, consider switching to formic acid (0.1%) or ammonium bicarbonate (10 mM).[2] These additives can alter the selectivity of the separation.
-
Select a Different Stationary Phase: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase. Phenyl-hexyl or polar-embedded phases can offer different selectivity for polar and aromatic compounds common in PROTAC structures.
-
Adjust the pH of the Mobile Phase: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Ensure the pH is at least 2 units away from the pKa of any acidic or basic functional groups in your PROTAC.
Problem: Significant peak tailing.
Expand for troubleshooting steps
-
Check for Column Overload: Injecting too much sample is a common cause of peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Address Secondary Interactions: Peak tailing for basic compounds can be caused by interactions with acidic silanol groups on the silica-based stationary phase. Adding a small amount of a competing base, like triethylamine (0.1%), to the mobile phase can help to mitigate this.
-
Ensure Proper Mobile Phase pH: For basic analytes, a low pH mobile phase (e.g., with 0.1% TFA or formic acid) can protonate the basic sites and reduce tailing.
-
Inspect the Column Frit: A partially blocked column inlet frit can cause peak distortion. Try back-flushing the column to dislodge any particulates.
Problem: Low recovery of the purified PROTAC.
Expand for troubleshooting steps
-
Assess Solubility: Your PROTAC may be precipitating on the column if the mobile phase composition is not optimal. Ensure your compound is soluble in the initial mobile phase conditions.
-
Check for On-Column Degradation: Some PROTACs may be unstable under the acidic conditions of many reversed-phase methods. Consider using a mobile phase with a neutral pH if stability is a concern.
-
Minimize Adsorption: The flexible nature of PROTACs can sometimes lead to adsorption onto the stationary phase or system components. Adding a small percentage of a more aggressive organic solvent like isopropanol to your mobile phase B can sometimes improve recovery.
Flash Column Chromatography Purification
Problem: The PROTAC is not retained on the silica column (elutes with the solvent front).
Expand for troubleshooting steps
-
Increase Mobile Phase Polarity Gradually: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol or isopropanol.
-
Consider a Different Stationary Phase: For very polar PROTACs, a more polar stationary phase like diol or amine-functionalized silica may be more effective.
-
Utilize HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for purifying highly polar compounds that have poor retention in reversed-phase chromatography. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of water.
Problem: Streaking or tailing of the compound on the column.
Expand for troubleshooting steps
-
Improve Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the column. This "dry loading" technique often results in better peak shape.
-
Add a Modifier to the Mobile Phase: For acidic or basic compounds, adding a small amount of a modifier to the mobile phase can improve peak shape. For example, adding 0.5-1% triethylamine can help with basic compounds, while adding 0.5-1% acetic acid can be beneficial for acidic compounds.
Recrystallization
Problem: Difficulty finding a suitable solvent system for recrystallization.
Expand for troubleshooting steps
-
Systematic Solvent Screening: A systematic approach is key. Test the solubility of your PROTAC in a range of individual solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water) at both room temperature and at their boiling points.
-
Utilize a Two-Solvent System: If a single solvent is not effective, a two-solvent system is often successful. Dissolve the PROTAC in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling can induce crystallization. Common solvent systems include ethanol/water, ethyl acetate/hexane, and acetone/hexane.
-
Consider "Oiling Out": If your compound "oils out" instead of crystallizing, it means it has separated from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solvent is too non-polar. Try using a more polar solvent system or allowing the solution to cool more slowly.
Data Presentation
The following tables provide representative, albeit hypothetical, data for the purification of a this compound based PROTAC to illustrate expected outcomes from different purification techniques. Actual results will vary depending on the specific PROTAC structure and reaction conditions.
Table 1: Preparative HPLC Purification Parameters
| Parameter | Condition |
| Column | C18, 10 µm, 19 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 60% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection | 254 nm |
| Injection Volume | 1 mL (10 mg/mL in DMSO) |
| Expected Yield | 25-40% |
| Expected Purity | >98% |
Table 2: Flash Column Chromatography Purification Parameters
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 0% to 10% Methanol in Dichloromethane |
| Loading Technique | Dry loading on silica gel |
| Expected Yield | 40-60% |
| Expected Purity | 90-95% |
Experimental Protocols
Detailed Methodology for Preparative HPLC Purification
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DMSO to create a concentrated solution (e.g., 10-20 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 80% A / 20% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the desired product.
-
Fraction Analysis: Analyze the collected fractions by analytical LC-MS to confirm the presence and purity of the desired PROTAC.
-
Product Isolation: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the final product as a solid.
Mandatory Visualization
Caption: A general experimental workflow for the purification of this compound synthesized PROTACs.
Caption: A troubleshooting decision tree for addressing low yield in PROTAC purification.
References
addressing off-target effects of VHL-recruiting PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VHL-recruiting PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects for VHL-recruiting PROTACs?
A1: Off-target effects primarily arise from three sources:
-
Warhead-Mediated Off-Targets: The ligand targeting your protein of interest (POI) may have affinity for other proteins, leading to their unintended degradation.[1]
-
VHL Ligand-Mediated Off-Targets: The VHL ligand itself can alter cellular pathways. For instance, VHL ligands are derived from inhibitors of the VHL/HIF-1α interaction and can stabilize HIF-1α, potentially activating the hypoxic response.[2][3][4]
-
Neosubstrate Degradation: The formation of a ternary complex (POI-PROTAC-VHL) can create novel protein interaction surfaces on VHL, leading to the ubiquitination and degradation of proteins that are not the intended target but are recruited by this new interface.
Q2: How can I proactively assess the potential for off-target effects during PROTAC design?
A2: A proactive approach involves several key considerations:
-
Warhead Selectivity: Start with a highly selective ligand for your POI. Profiling the warhead against a broad panel of related proteins (e.g., kinome scan for kinase targets) is crucial.[5]
-
Linker Optimization: The linker's length, composition, and attachment points significantly influence ternary complex formation and can be modified to improve selectivity and reduce off-target degradation.
-
VHL Ligand Choice: While most VHL ligands are based on a hydroxyproline scaffold, subtle modifications can alter their properties and potential off-target effects.
-
Computational Modeling: Predictive models can help estimate the stability of on-target versus potential off-target ternary complexes, guiding rational design.
Q3: What are the essential control experiments to run when characterizing a new VHL-recruiting PROTAC?
A3: Rigorous controls are critical to validate your PROTAC's mechanism and specificity.
-
Inactive Epimer Control: Synthesize a diastereomer of your PROTAC with an inactive VHL ligand (e.g., with inverted stereochemistry at the key hydroxyl group). This control should not induce degradation of the target or off-target proteins.
-
Warhead-Only Control: Treat cells with the warhead molecule alone to distinguish between degradation-driven phenotypes and those caused by simple target inhibition.
-
E3 Ligase Knockout/Down: Use CRISPR/Cas9 or siRNA to eliminate VHL expression. A VHL-dependent PROTAC should lose its degradation activity in these cells.
-
Proteasome Inhibition: Pre-treatment with a proteasome inhibitor like MG132 should rescue the degradation of your POI, confirming the involvement of the ubiquitin-proteasome system.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My proteomics data shows significant degradation of unexpected proteins.
Possible Cause & Recommended Solution
-
High PROTAC Concentration: High concentrations can lead to non-specific interactions and the "hook effect," where binary complexes are favored over productive ternary complexes.
-
Solution: Perform a detailed dose-response experiment (e.g., 8-10 concentrations with half-log dilutions) to identify the optimal concentration range that maximizes on-target degradation while minimizing off-targets.
-
-
Promiscuous Warhead: The warhead may be binding to multiple proteins.
-
Solution: Confirm warhead binding profile using methods like kinome scanning or chemical proteomics. If the warhead is promiscuous, re-engineering it for higher selectivity is necessary.
-
-
Neosubstrate Degradation: The ternary complex may be recruiting and degrading other proteins. This is a challenging issue inherent to the PROTAC mechanism.
-
Solution: Systematically modify the linker and the VHL ligand. Changes in the ternary complex conformation can abrogate these off-target interactions.
-
Problem 2: My PROTAC is effective, but I'm observing significant cellular toxicity.
Possible Cause & Recommended Solution
-
On-Target Toxicity: Complete degradation of the target protein may be inherently toxic to the cell, a different outcome than partial inhibition.
-
Solution: Use an orthogonal method like siRNA or CRISPR to knock down the target. If this phenocopies the toxicity, it is likely on-target. You could also attempt a rescue experiment by expressing a degradation-resistant mutant of your POI.
-
-
Off-Target Toxicity: The toxicity may stem from the degradation of an essential off-target protein or from inhibition of an off-target by the warhead.
-
Solution: Use your inactive epimer control. If toxicity persists, it is likely independent of VHL-mediated degradation. Analyze proteomics data to identify any depleted essential proteins.
-
-
VHL Ligand-Induced Effects: The VHL ligand component may be causing toxicity through HIF-1α stabilization.
-
Solution: Test the VHL ligand alone in your cell model. Use a VHL inhibitor negative control (cis-isomer) to confirm that effects are due to VHL binding.
-
Problem 3: I am not observing degradation of my target protein.
Possible Cause & Recommended Solution
-
Poor Cell Permeability: PROTACs are large molecules and may not cross the cell membrane efficiently.
-
Solution: Perform a cell-free degradation assay using cell lysate to confirm that the PROTAC is active when permeability is not a factor. If it works in lysate but not in cells, linker or ligand optimization to improve physicochemical properties is needed.
-
-
Inefficient Ternary Complex Formation: The geometry of the PROTAC may not support a stable and productive POI-PROTAC-VHL complex. Ternary complex formation is often a better predictor of degradation than binary binding affinity.
-
Solution: Synthesize a small library of PROTACs with varying linker lengths and compositions to find a more optimal geometry.
-
-
Low E3 Ligase Expression: The target cells may not express sufficient levels of VHL.
-
Solution: Confirm VHL expression in your cell line via Western Blot or proteomics. If VHL levels are low, consider a different cell line or a PROTAC that recruits a more abundant E3 ligase like CRBN.
-
Experimental Protocols & Data
Key Experimental Methodologies
1. Global Proteomics for Off-Target Profiling
-
Objective: To identify and quantify all proteins degraded upon PROTAC treatment.
-
Methodology:
-
Cell Culture & Treatment: Culture cells and treat with the PROTAC at an optimal concentration (e.g., ~10x DC50) and for a sufficient duration to achieve maximal degradation (Dmax). Include vehicle (DMSO) and inactive epimer controls.
-
Lysis & Digestion: Harvest cells, lyse, and quantify total protein. Reduce, alkylate, and digest proteins into peptides using trypsin.
-
TMT Labeling (Optional but recommended): Label peptides from different conditions with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS: Analyze peptides using high-resolution liquid chromatography-mass spectrometry.
-
Data Analysis: Identify and quantify proteins. Perform statistical analysis to find proteins with significantly altered abundance in PROTAC-treated samples compared to controls.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of the PROTAC to the POI in intact cells.
-
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heat Challenge: Heat cell suspensions across a range of temperatures (e.g., 40-70°C).
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble POI in each sample by Western Blot.
-
Data Analysis: Plot the amount of soluble POI against temperature. A rightward shift in the melting curve for the PROTAC-treated sample indicates target engagement and stabilization.
-
3. Ternary Complex Formation Assay (NanoBRET)
-
Objective: To measure the formation and stability of the POI-PROTAC-E3 ligase complex in live cells.
-
Methodology:
-
Cell Line Engineering: Co-express the POI fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (VHL) fused to a HaloTag® (energy acceptor).
-
Cell Plating & Labeling: Plate the engineered cells and label them with the HaloTag® NanoBRET™ 618 ligand.
-
PROTAC Treatment: Treat cells with varying concentrations of the PROTAC.
-
BRET Measurement: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increased BRET signal indicates proximity between the POI and VHL, confirming ternary complex formation.
-
Quantitative Data Summary
The following tables provide representative data to illustrate how to evaluate PROTAC performance.
Table 1: Comparative Degradation Profile of a VHL-PROTAC (Data is illustrative)
| Protein Target | Binary Binding (Kd, nM) | Degradation (DC50, nM) | Max Degradation (Dmax, %) | Status |
| On-Target POI | 25 | 15 | 95 | On-Target |
| Off-Target Kinase A | 50 | >1000 | <10 | Off-Target (Bound, not degraded) |
| Off-Target Protein B | >5000 | 250 | 85 | Off-Target (Neosubstrate) |
| Off-Target Protein C | >5000 | >1000 | <5 | Not Affected |
Table 2: Validation Using Control Compounds (Data is illustrative for On-Target POI Degradation)
| Compound | VHL Binding | POI Binding | POI Degradation (DC50, nM) |
| Active PROTAC | + | + | 15 |
| Inactive Epimer | - | + | >10,000 |
| Warhead Only | N/A | + | No Degradation |
Visualizations
Diagrams of Workflows and Pathways
References
Technical Support Center: Improving In Vitro Stability of PROTACs Containing (S,R,S)-AHPC-C1-Br
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that incorporate the (S,R,S)-AHPC-C1-Br moiety. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on enhancing the stability of your PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: My PROTAC with the this compound linker shows low degradation efficacy. Could in vitro instability be the cause?
A1: Yes, poor in vitro stability is a common reason for reduced PROTAC efficacy. Instability in cell culture media, plasma, or microsomal preparations can lead to a lower effective concentration of the intact PROTAC, resulting in diminished target protein degradation. It is crucial to assess the stability of your PROTAC under relevant experimental conditions.
Q2: What are the likely degradation pathways for a PROTAC containing the this compound linker?
A2: While specific degradation pathways for the this compound moiety are not extensively documented in publicly available literature, general principles of PROTAC metabolism suggest potential liabilities. The linker is often a primary site of metabolic transformation. For aliphatic linkers like the C1-Br, oxidation is a common metabolic route. The amide bonds within the AHPC (aza-hydroxyproline core) VHL ligand could also be susceptible to hydrolysis by cellular amidases.
Q3: How can I improve the in vitro stability of my PROTAC without significantly altering its structure?
A3: Minor modifications can sometimes yield significant stability improvements. Consider the following:
-
Linker Rigidification: While this compound has a short, flexible linker, introducing some rigidity can sometimes improve metabolic stability. This could involve replacing the single carbon with a small cyclic structure, though this would be a significant synthetic modification.
-
Deuteration: Strategic placement of deuterium atoms at metabolically labile positions can slow down cytochrome P450 (CYP)-mediated oxidation, a common metabolic pathway for alkyl linkers.
-
Formulation: For in vitro assays, ensuring the PROTAC is fully solubilized and stable in the vehicle (e.g., DMSO) and final assay buffer is critical. Aggregation can lead to apparent instability and reduced activity.
Q4: Are there alternative linkers to this compound that might offer better stability?
A4: Yes, a variety of linkers are used in PROTAC design, each with different properties.
-
PEG Linkers: Polyethylene glycol (PEG) linkers are commonly used to improve solubility and can sometimes enhance stability.
-
Rigid Linkers: Linkers incorporating cyclic structures like piperazine or piperidine can increase rigidity and may improve metabolic stability and cell permeability.
-
"Clickable" Linkers: Triazole rings formed via click chemistry are generally stable and can provide a rigid connection.
The optimal linker is target- and system-dependent, and empirical testing is often required.
Troubleshooting Guides
Problem 1: Rapid Degradation of PROTAC in Cell Culture Media
Possible Causes:
-
Enzymatic Degradation: Presence of esterases or other enzymes in the serum supplement (e.g., FBS) of the cell culture media.
-
Chemical Instability: The PROTAC molecule itself may be inherently unstable at 37°C or in the pH of the culture media.
Troubleshooting Steps:
-
Heat-Inactivate Serum: Before adding to your media, heat-inactivate the fetal bovine serum (FBS) to denature heat-labile enzymes.
-
Serum-Free Media: If possible, perform initial stability tests in a serum-free version of your cell culture media to assess the contribution of serum components to degradation.
-
Incubation without Cells: Incubate the PROTAC in the complete cell culture media at 37°C in a cell-free well. At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots and analyze the concentration of the intact PROTAC by LC-MS/MS. This will help distinguish between cellular metabolism and media-induced degradation.
Problem 2: High Clearance in Liver Microsome Stability Assay
Possible Causes:
-
CYP450 Metabolism: The PROTAC is a substrate for cytochrome P450 enzymes, leading to rapid oxidative metabolism. The linker and warhead are common sites for this.
-
Hydrolytic Cleavage: Amide or ester bonds within the PROTAC structure may be susceptible to hydrolysis by microsomal enzymes.
Troubleshooting Steps:
-
Metabolite Identification: Use high-resolution mass spectrometry to identify the metabolites formed during the microsomal assay. This can pinpoint the "soft spots" in your molecule. Common modifications include hydroxylation, N-dealkylation, and amide hydrolysis.
-
CYP450 Inhibition: Co-incubate the PROTAC with a pan-CYP inhibitor (e.g., 1-aminobenzotriazole) in the microsomal assay. A significant increase in stability will confirm CYP450-mediated metabolism.
-
Structural Modification: Based on the identified metabolic hotspots, consider chemical modifications to block or slow down metabolism. For example, replacing a metabolically labile hydrogen with a fluorine atom.
Problem 3: Instability in Plasma Stability Assay
Possible Causes:
-
Esterase Activity: Plasma contains high levels of esterases that can rapidly hydrolyze ester-containing PROTACs.
-
Amidase Activity: Plasma amidases can cleave amide bonds.
-
Protein Binding and Sequestration: While not degradation, extensive binding to plasma proteins can reduce the free concentration of the PROTAC, potentially impacting its perceived stability and efficacy in downstream assays.
Troubleshooting Steps:
-
Enzyme Inhibitors: Include specific enzyme inhibitors in the plasma incubation to identify the class of enzymes responsible for degradation (e.g., a broad-spectrum esterase inhibitor).
-
Species Comparison: If the ultimate goal is for human use, it is important to assess stability in human plasma as enzyme activities can vary between species.
-
Assess Protein Binding: Use techniques like equilibrium dialysis or ultrafiltration to determine the extent of plasma protein binding.
Quantitative Data Summary
| Linker Type | Example Structure Fragment | Typical Half-Life (t½) in Human Liver Microsomes (HLM) | Key Considerations |
| Short Aliphatic | -CH₂- | Variable (can be low) | Prone to oxidation. Stability is highly dependent on the surrounding chemical environment. |
| PEG Linkers | -(CH₂CH₂O)n- | Generally Moderate to High | Can improve solubility. May be susceptible to O-dealkylation. |
| Rigid Piperazine | -N(CH₂)₂N- | Often High | Increased rigidity can limit access of metabolic enzymes. Can improve cell permeability. |
| Rigid Phenyl | -C₆H₄- | Generally High | Provides conformational restriction. May increase lipophilicity. |
Experimental Protocols
Protocol 1: Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a PROTAC in liver microsomes.
Materials:
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Ice-cold acetonitrile with an internal standard (for quenching)
-
96-well plates
-
Incubator/shaker at 37°C
-
LC-MS/MS system
Methodology:
-
Prepare Reaction Mixtures: In a 96-well plate, prepare reaction mixtures containing phosphate buffer and liver microsomes.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the test PROTAC (final concentration typically 1 µM) and the NADPH regenerating system to start the reaction. For a negative control, add buffer instead of the NADPH system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent PROTAC using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: Plasma Stability Assay
Objective: To evaluate the stability of a PROTAC in plasma.
Materials:
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
Plasma (human, rat, or mouse), anticoagulated (e.g., with heparin or EDTA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker at 37°C
-
LC-MS/MS system
Methodology:
-
Thaw Plasma: Thaw frozen plasma at 37°C.
-
Prepare Reaction Mixtures: In a 96-well plate, add plasma.
-
Initiate Reaction: Add the test PROTAC (final concentration typically 1-5 µM) to the plasma.
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding ice-cold acetonitrile with an internal standard.
-
Protein Precipitation: Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent PROTAC.
-
Data Analysis: Plot the percentage of remaining PROTAC against time to determine the stability profile.
Visualizations
Signaling Pathways and Experimental Workflows
Below are diagrams created using Graphviz to illustrate key concepts in PROTAC research.
Validation & Comparative
A Head-to-Head Battle for Protein Knockdown: Comparing (S,R,S)-AHPC-Based VHL Recruiters and CRBN-Based PROTACs
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, the choice of E3 ubiquitin ligase recruiter is a critical design parameter in the development of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of two major classes of PROTACs: those leveraging the von Hippel-Lindau (VHL) E3 ligase via ligands derived from the (S,R,S)-AHPC scaffold, and those that recruit Cereblon (CRBN) using immunomodulatory drug (IMiD) analogs.
This comparison will focus on the well-characterized VHL-based PROTACs, which utilize a hydroxylated proline mimetic to bind to VHL, and the widely used CRBN-based PROTACs. While specific data for PROTACs containing the exact (S,R,S)-AHPC-C1-Br linker-ligand conjugate is not extensively published, the performance of PROTACs built using the core (S,R,S)-AHPC scaffold, such as ARV-771, provides a robust basis for comparison. To ensure a direct and relevant analysis, we will examine the performance of VHL- and CRBN-based PROTACs targeting the same protein, the bromodomain and extra-terminal domain (BET) protein BRD4.
Mechanism of Action: A Tale of Two Ligases
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The fundamental mechanism for both VHL- and CRBN-based PROTACs is to form a ternary complex between the POI and the respective E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[2][3]
Despite this shared overarching mechanism, the choice of E3 ligase—VHL or CRBN—can significantly influence a PROTAC's properties, including its degradation efficiency, selectivity, and pharmacokinetic profile.[]
Performance Data: A Quantitative Comparison
To provide a clear comparison, the following tables summarize the degradation potency (DC50) and maximum degradation (Dmax) of well-characterized VHL- and CRBN-based PROTACs targeting the BET protein BRD4.
Table 1: VHL-Based BRD4 Degraders
| PROTAC | VHL Ligand Scaffold | Target Protein | DC50 | Dmax | Cell Line |
| MZ1 | (S,R,S)-AHPC derivative | BRD4 | 8 nM, 23 nM | >95% | H661, H838 |
| ARV-771 | (S,R,S)-AHPC derivative | BRD2/3/4 | < 5 nM | >90% | 22Rv1 |
Note: DC50 is the concentration required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation.
Table 2: CRBN-Based BRD4 Degraders
| PROTAC | CRBN Ligand | Target Protein | DC50 / EC50 | Dmax | Cell Line |
| dBET1 | Thalidomide derivative | BRD4 | 430 nM (EC50) | >90% | Breast cancer cells |
| ARV-825 | Pomalidomide derivative | BRD4 | < 1 nM | >90% | Burkitt's Lymphoma |
Based on the data for these exemplary compounds, both VHL- and CRBN-based PROTACs can achieve potent, sub-nanomolar degradation of BRD4. Notably, ARV-771, which utilizes an (S,R,S)-AHPC-based VHL ligand, demonstrates a DC50 of less than 5 nM for BET proteins in castration-resistant prostate cancer cells. Similarly, the pomalidomide-based CRBN recruiter ARV-825 shows a DC50 of under 1 nM for BRD4 in Burkitt's lymphoma cells. The CRBN-based degrader dBET1 exhibits a higher EC50 of 430 nM in breast cancer cells. The VHL-based degrader MZ1 also shows potent degradation with DC50 values of 8 nM and 23 nM in different cell lines.
Key Differentiators: VHL vs. CRBN
Beyond direct degradation potency, several intrinsic properties of the VHL and CRBN E3 ligases can influence the overall performance and therapeutic window of a PROTAC.
| Feature | VHL-based PROTACs | CRBN-based PROTACs |
| Subcellular Localization | Predominantly cytosolic, can be nuclear. | Primarily nuclear, can shuttle to the cytoplasm. |
| Tissue Expression | Ubiquitous, but can be low in certain solid tumors. | Ubiquitous, with high expression in hematopoietic cells. |
| Kinetics | Forms longer-lived ternary complexes. | Exhibits faster turnover rates. |
| Off-Target Profile | Generally more selective due to a more buried binding pocket. | Can exhibit off-target degradation of zinc-finger transcription factors. |
| Ligand Properties | Ligands are often larger and more polar. | Ligands are smaller and can have better oral bioavailability. |
Experimental Protocols
Accurate and reproducible assessment of PROTAC performance is paramount. Below are detailed methodologies for key experiments cited in the evaluation of protein degraders.
Western Blot for Protein Degradation
This is the most common method to directly measure the degradation of the target protein.
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays assess the cytotoxic effects of the PROTAC.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Reagent Addition and Signal Detection:
-
MTT Assay: Add MTT reagent and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent and measure luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Mass Spectrometry-Based Proteomics
This technique provides an unbiased, global view of protein level changes upon PROTAC treatment.
-
Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify proteins from the mass spectrometry data. Compare protein abundance between PROTAC-treated and control samples to identify the intended target degradation and any off-target effects.
Signaling Pathways
The degradation of a target protein by a PROTAC can have profound effects on downstream signaling pathways. For instance, the degradation of BRD4, a key epigenetic reader, by either VHL- or CRBN-based PROTACs leads to the downregulation of the oncogene c-MYC, which in turn can induce apoptosis in cancer cells.
The choice of E3 ligase can also differentially impact signaling pathways due to their distinct endogenous substrates and cellular functions. For example, CRBN has known roles in regulating glutamine metabolism, and its recruitment can have effects beyond the degradation of the intended target.
Conclusion
Both (S,R,S)-AHPC-based VHL-recruiting PROTACs and CRBN-based PROTACs have demonstrated exceptional potency in degrading target proteins, with the ability to achieve sub-nanomolar DC50 values. The choice between these two classes of degraders is not straightforward and depends on a multitude of factors including the specific target protein, the desired pharmacokinetic properties, and the cellular context.
VHL-based PROTACs may offer an advantage in terms of selectivity, while CRBN-based degraders, with their smaller and often more bioavailable ligands, have seen rapid advancement into clinical trials. A thorough understanding of the distinct characteristics of each E3 ligase, coupled with rigorous experimental evaluation as outlined in this guide, is essential for the rational design and development of the next generation of targeted protein degraders.
References
A Researcher's Guide to Orthogonal Assays for Validating PROTAC-Induced Degradation
For researchers, scientists, and drug development professionals, the validation of Proteolysis Targeting Chimeras (PROTACs) is a critical process that necessitates a multi-faceted approach. This guide provides an objective comparison of key orthogonal assays used to confirm PROTAC-induced protein degradation, complete with experimental data, detailed protocols, and visual workflows to ensure robust and reliable results.
PROTACs are innovative heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[1] Their unique mechanism of action, which involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, requires rigorous validation to confirm on-target degradation, assess potency and selectivity, and elucidate the precise mechanism of action.[2] Employing multiple, independent experimental methods—a strategy known as orthogonal validation—is paramount to minimize the risk of method-specific artifacts and to construct a comprehensive understanding of a PROTAC's activity.[2]
This guide delves into the most commonly employed orthogonal assays, presenting their principles, quantitative readouts, and a comparative analysis of their advantages and limitations.
Comparative Analysis of Key Validation Assays
A strategic combination of the following assays provides a comprehensive validation of PROTAC-induced degradation.
| Validation Method | Principle | Quantitative Readout | Advantages | Limitations |
| Western Blotting | Immuno-detection of target protein levels in cell lysates following PROTAC treatment.[2] | Relative protein abundance, DC50 (half-maximal degradation concentration), Dmax (maximum degradation).[3] | Widely accessible, relatively low cost, provides information on protein size. | Semi-quantitative, dependent on antibody quality, lower throughput. |
| Mass Spectrometry (Proteomics) | Global or targeted quantification of protein levels in cell lysates. | Fold-change in protein abundance, comprehensive off-target analysis. | Unbiased and highly sensitive, provides a global view of proteome changes, high-throughput potential. | Higher cost, complex data analysis, may not detect all proteins. |
| HiBiT/NanoLuc®-based Assays | Bioluminescent reporter system where the target protein is tagged with a small peptide (HiBiT) that reconstitutes a functional luciferase with a larger subunit (LgBiT), allowing for quantitative measurement of protein levels. | Luminescence intensity, DC50, Dmax, degradation kinetics. | Highly sensitive, quantitative, high-throughput, allows for real-time kinetic measurements in live cells. | Requires genetic modification of cells to tag the target protein. |
| Immunoprecipitation (IP) | Enrichment of the target protein to identify interacting partners, such as the E3 ligase and components of the ubiquitin-proteasome system. | Presence and abundance of co-precipitated proteins. | Confirms the formation of the ternary complex and ubiquitination of the target. | Can be influenced by antibody specificity and non-specific binding. |
| NanoBRET™ Assay | Bioluminescence Resonance Energy Transfer (BRET)-based assay to measure target engagement and ternary complex formation in live cells. | BRET ratio. | Allows for real-time analysis of molecular interactions in a cellular context. | Requires expression of tagged proteins. |
| Quantitative PCR (qPCR) | Measures the mRNA levels of the target gene to rule out transcriptional effects as the cause of protein loss. | Relative mRNA expression levels. | Distinguishes between protein degradation and transcriptional repression. | Does not directly measure protein levels. |
Quantitative Data Comparison
The following table summarizes representative quantitative data for the well-characterized BRD4 degrader, ARV-771, obtained using different orthogonal assays. This highlights the importance of using multiple methods to obtain a comprehensive understanding of a PROTAC's performance.
| PROTAC | Target | Cell Line | Assay | DC50 | Dmax | Reference |
| ARV-771 | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | Western Blot | < 5 nM | Not Reported | |
| MZ1 | BRD4 | H661 | Western Blot | 8 nM | Complete at 100 nM | |
| ARV-825 | BRD4 | Burkitt's Lymphoma (BL) | Western Blot | < 1 nM | Not Reported | |
| dBET6 | BRD4 | HEK293 | HiBiT Assay | ~10 nM | >90% | |
| MZ1 | BRD4 | HEK293 | HiBiT Assay | ~30 nM | >90% |
Note: DC50 and Dmax values can vary depending on the cell line, treatment time, and specific experimental conditions.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved in PROTAC validation, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: PROTACs mediate the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Caption: A logical workflow for the comprehensive validation of a PROTAC candidate using orthogonal assays.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental results.
Western Blotting for Protein Degradation
This protocol outlines the steps for quantifying the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells of interest in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for the desired time period (typically 4-24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and boil for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control (e.g., GAPDH, β-actin) band intensity.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
HiBiT Assay for High-Throughput Degradation Analysis
The HiBiT assay is a sensitive and quantitative bioluminescent method that allows for high-throughput measurement of protein degradation in live cells.
1. Cell Line Generation:
-
Generate a stable cell line endogenously expressing the target protein tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing.
2. Assay Protocol:
-
Seed the HiBiT-tagged cells in a 96-well plate.
-
Treat the cells with a serial dilution of the PROTAC or DMSO control.
-
At the desired time points, add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the complementary Large BiT (LgBiT) protein and substrate.
-
The LgBiT protein will bind to the HiBiT tag on the target protein, forming a functional NanoLuc® luciferase that generates a luminescent signal.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.
-
Normalize the luminescence readings to the DMSO control.
-
Plot the normalized data against the PROTAC concentration to determine the DC50 and Dmax.
Immunoprecipitation for Ternary Complex Formation
This protocol is designed to confirm the PROTAC-induced interaction between the target protein and the E3 ligase.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control for a time course determined by degradation kinetics.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
2. Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the lysates with an antibody against the target protein or a tag on the target protein overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
3. Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against the target protein and the recruited E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated sample confirms ternary complex formation.
By employing a combination of these orthogonal validation techniques, researchers can confidently characterize the activity of their PROTACs, paving the way for their effective use in basic research and the development of novel therapeutics.
References
A Head-to-Head Comparison of Alkyl-Bromide and PEG Linkers in PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant in the design of effective Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, profoundly influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficacy. This guide provides an objective, data-driven comparison of two commonly employed flexible linkers: alkyl chains (often functionalized as alkyl-bromides for synthesis) and polyethylene glycol (PEG) chains.
This comparison will delve into the synthesis, physicochemical properties, and biological performance of PROTACs featuring these linkers, with a focus on Bromodomain and Extra-Terminal (BET) protein degraders, a well-studied class of PROTACs.
Executive Summary: Alkyl vs. PEG Linkers
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Hydrocarbon chains | Repeating ethylene glycol units |
| Polarity | Hydrophobic | Hydrophilic |
| Solubility | Generally lower aqueous solubility | Generally higher aqueous solubility |
| Permeability | Can enhance passive permeability | May reduce passive permeability due to increased polarity, but can improve overall cell entry by enhancing solubility |
| Flexibility | High conformational flexibility | High conformational flexibility, can engage in hydrogen bonding[1] |
| Metabolic Stability | Generally considered metabolically stable | Can be susceptible to oxidative metabolism[2][3] |
| Synthesis | Synthetically accessible and chemically stable[3] | Can be more challenging and costly to synthesize[2] |
Data Presentation: A Comparative Analysis of BRD4 Degraders
One key study investigated a series of BRD4-targeting PROTACs with varying linker compositions and lengths. The data below is representative of the findings from such studies, illustrating the trade-offs between different linker types.
Table 1: Physicochemical and Biological Properties of Representative BRD4 PROTACs
| PROTAC ID | Linker Type | Linker Length (atoms) | cLogP | Aqueous Solubility (µM) | PAMPA Permeability (10⁻⁶ cm/s) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC 1 | Alkyl Chain | 10 | 4.5 | < 10 | 1.5 | 50 | >90 |
| PROTAC 2 | PEG (3 units) | 11 | 3.2 | 50 | 0.8 | 25 | >95 |
| PROTAC 3 | Alkyl-Ether | 12 | 3.8 | 25 | 1.1 | 35 | >90 |
Note: This table is a synthesized representation based on trends reported in the literature. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.
The data illustrates that the alkyl linker (PROTAC 1) results in a higher cLogP and lower aqueous solubility, but potentially better passive permeability. In contrast, the PEG linker (PROTAC 2) improves aqueous solubility and degradation potency (lower DC₅₀), but at the cost of reduced passive permeability. The alkyl-ether linker (PROTAC 3) represents a compromise between these two extremes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are protocols for key experiments cited in this guide.
Synthesis of Bifunctional Linkers
Protocol 1: Synthesis of a Heterobifunctional Alkyl-Bromide Linker
This protocol describes a general method for synthesizing an alkyl chain with a terminal bromide and a protected amine, suitable for PROTAC assembly.
Materials:
-
α,ω-dibromoalkane (e.g., 1,6-dibromohexane)
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Ethanol
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Phthalimide Protection: In a round-bottom flask, dissolve the α,ω-dibromoalkane (10 eq) in DMF. Add potassium phthalimide (1 eq) and heat the mixture at 80°C overnight.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the mono-phthalimide protected alkyl bromide.
-
Deprotection: Dissolve the purified product in ethanol and add hydrazine monohydrate (1.2 eq). Reflux the mixture for 4 hours.
-
Final Work-up: After cooling, filter the reaction mixture to remove the phthalhydrazide precipitate. Concentrate the filtrate and dissolve the residue in DCM. Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the amino-alkyl-bromide linker.
Protocol 2: Synthesis of a Heterobifunctional PEG Linker
This protocol outlines the synthesis of a PEG linker with a terminal amine and a carboxylic acid, with one end protected for sequential coupling.
Materials:
-
Fmoc-NH-PEGn-COOH (e.g., Fmoc-8-amino-3,6-dioxaoctanoic acid)
-
(2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
Piperidine
-
Carboxylic acid-functionalized warhead
-
DMF, DCM
Procedure:
-
Amide Coupling: Dissolve Fmoc-NH-PEGn-COOH (1.1 eq), HATU (1.2 eq), and DIPEA (2 eq) in DMF. Stir for 15 minutes. Add the amine-functionalized E3 ligase ligand (1 eq) and stir at room temperature overnight.
-
Work-up and Purification: Dilute with ethyl acetate and wash with saturated sodium bicarbonate and brine. Dry the organic layer and purify by flash chromatography.
-
Fmoc Deprotection: Dissolve the product in 20% piperidine in DMF and stir for 30 minutes. Concentrate under reduced pressure.
-
Final Coupling: Couple the resulting amine with the carboxylic acid-functionalized warhead using HATU and DIPEA as described in step 1.
-
Final Purification: Purify the final PROTAC using preparative HPLC.
Biological Assays
Protocol 3: Western Blot for Protein Degradation
This method quantifies the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., HeLa, 22Rv1)
-
PROTACs of interest
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with serial dilutions of the PROTACs or DMSO for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize the target protein level to the loading control. Calculate DC₅₀ and Dₘₐₓ values from a dose-response curve.
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-coated filter)
-
Donor and acceptor well plates
-
Phosphate-buffered saline (PBS)
-
PROTAC stock solutions in DMSO
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Acceptor Plate: Add buffer to the acceptor wells.
-
Prepare Donor Plate: Add buffer and the PROTAC stock solution to the donor wells.
-
Assemble PAMPA Sandwich: Place the filter plate onto the donor plate, and then place this assembly into the acceptor plate.
-
Incubation: Incubate the plate sandwich at room temperature for a specified time (e.g., 4-16 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the permeability coefficient (Pe) using the following equation: Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] / ( A * (1/VD + 1/VA) * t ) where A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.
Mandatory Visualization
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
Caption: Logical relationship of linker properties and their impact on PROTAC efficacy.
Conclusion
The choice between an alkyl-bromide and a PEG linker in PROTAC design is a nuanced decision that involves a trade-off between solubility and permeability. Alkyl linkers, with their hydrophobic nature, can enhance cell permeability but may lead to challenges with aqueous solubility. Conversely, PEG linkers improve solubility, which can be beneficial for overall bioavailability and can lead to potent degraders, but may reduce passive diffusion across cell membranes.
The optimal linker is highly dependent on the specific properties of the warhead and the E3 ligase ligand, as well as the target protein and cellular context. A thorough understanding of the structure-activity relationships, guided by systematic evaluation using the experimental protocols outlined in this guide, is paramount for the successful development of potent and effective PROTAC therapeutics. The provided workflows and diagrams offer a framework for the rational design and optimization of PROTAC linkers to achieve the desired therapeutic outcomes.
References
A Comparative Guide to In-Cell Target Engagement Assays for VHL-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. VHL-based PROTACs, which co-opt the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce degradation of specific proteins of interest (POIs), are a prominent class of these powerful molecules. A critical step in the development of effective VHL-based PROTACs is the accurate measurement of their engagement with both the target protein and the VHL ligase within the complex milieu of a living cell. This guide provides a comprehensive comparison of key in-cell target engagement assays, complete with experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their studies.
Mechanism of Action of VHL-Based PROTACs
VHL-based PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits the VHL E3 ligase, and a linker connecting the two. The primary function of these PROTACs is to induce the formation of a ternary complex between the POI and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
comparative analysis of different E3 ligase ligands for PROTACs
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of any PROTAC is the E3 ligase ligand, which determines which of the over 600 human E3 ligases is hijacked for neosubstrate degradation. The choice of E3 ligase and its corresponding ligand significantly impacts a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of commonly used and emerging E3 ligase ligands, supported by quantitative data and detailed experimental protocols to inform rational PROTAC design.
The Central Role of E3 Ligase Ligands in PROTACs
PROTACs function by forming a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome. The E3 ligase ligand is therefore a cornerstone of PROTAC design, directly influencing degradation efficiency and selectivity.[2] While Cereblon (CRBN) and von Hippel-Lindau (VHL) have been the most extensively used E3 ligases to date, the expanding repertoire of ligands for other E3 ligases offers new opportunities to overcome limitations and broaden the scope of targeted protein degradation.[3][4]
Comparative Analysis of E3 Ligase Ligand Performance
The efficacy of an E3 ligase ligand within a PROTAC is a multi-faceted parameter. Key metrics for comparison include the ligand's binding affinity to its E3 ligase and the degradation potency (DC50) and maximal degradation (Dmax) of the resulting PROTAC. The following tables summarize publicly available data for ligands targeting several key E3 ligases.
Table 1: Ligands for Cereblon (CRBN)
CRBN is a widely expressed E3 ligase, and its recruitment by PROTACs has shown significant clinical promise.[] Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.
| Ligand | Structure | Binding Affinity (Kd/IC50 to CRBN) | Example PROTAC | Target Protein | DC50 | Dmax | Reference |
| Pomalidomide | ~180 nM | ARV-110 | Androgen Receptor | <1 nM | >95% | ||
| Lenalidomide | ~250 nM | PROTAC 1 | BRD4 | 5 nM | >90% | ||
| Thalidomide | ~1.8 µM | CP-1 | CK1α | 15 nM | ~90% | ||
| 4-Hydroxythalidomide | Not widely reported | PROTAC 2 | BRD4 | 24 nM | >80% |
Table 2: Ligands for von Hippel-Lindau (VHL)
VHL is another well-characterized E3 ligase extensively utilized in PROTAC design. VHL ligands are peptidomimetic and have been rationally designed to mimic the binding of Hypoxia-Inducible Factor 1α (HIF-1α), a natural substrate of VHL.
| Ligand | Structure | Binding Affinity (Kd/IC50 to VHL) | Example PROTAC | Target Protein | DC50 | Dmax | Reference |
| VH032 | ~190 nM | MZ1 | BRD4 | 29 nM | >95% | ||
| VH298 | ~100 nM | PROTAC 3 | SMARCA2 | 10 nM | >90% | ||
| VHL-g (weak binder) | ~10 µM | ARD-266 | Androgen Receptor | 0.5 nM | >95% |
Table 3: Ligands for Mouse Double Minute 2 (MDM2)
MDM2 is an E3 ligase that negatively regulates the p53 tumor suppressor. MDM2-recruiting PROTACs can offer a dual mechanism of action by degrading a target protein while also stabilizing p53. Ligands for MDM2 are often based on the nutlin scaffold.
| Ligand | Structure | Binding Affinity (Kd/IC50 to MDM2) | Example PROTAC | Target Protein | DC50 | Dmax | Reference |
| Nutlin-3 | ~90 nM | A1874 | BRD4 | ~30 nM | ~80% | ||
| RG7388 | ~6 nM | PROTAC 19 | EGFR | Moderate | Not specified |
Table 4: Ligands for Inhibitor of Apoptosis Proteins (IAPs)
IAPs, such as cIAP1 and XIAP, are E3 ligases that regulate apoptosis and other cellular processes. PROTACs that recruit IAPs are often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers). Ligands for IAPs are frequently derived from SMAC mimetics.
| Ligand | Structure | Binding Affinity (Kd/IC50 to IAP) | Example PROTAC | Target Protein | DC50 | Dmax | Reference |
| Bestatin | Not widely reported | SNIPER(ER) | Estrogen Receptor α | ~10 nM | ~90% | ||
| LCL161 | XIAP: 15 nM, cIAP1: 1.5 nM | PROTAC 5a | BCL-XL | >1 µM | <20% | ||
| IAP antagonist 1 | XIAP: 1.8 nM, cIAP1: 0.8 nM | PROTAC 8a | BCL-XL | ~100 nM | ~80% |
Table 5: Ligands for Emerging E3 Ligases
The expansion of the E3 ligase toolbox is a key area of research in targeted protein degradation. The development of ligands for novel E3 ligases opens up new avenues for PROTACs with potentially different tissue distribution, substrate specificity, and mechanisms of action.
| E3 Ligase | Ligand | Binding Affinity | Example PROTAC | Target Protein | DC50 | Dmax | Reference |
| RNF4 | Covalent Binder | Not specified | CCW 28-3 | BRD4 | Not specified | Not specified | |
| RNF114 | Nimbolide | Covalent | PROTAC based on nimbolide | Not specified | Not specified | Not specified | |
| DCAF16 | KB02 | Covalent | KB02-based PROTAC | BRD4 | ~50 nM | >90% | |
| KEAP1 | KEAP1-L-OEt | ~2 nM | MS83 | BRD4 | ~100 nM | ~80% | |
| FEM1B | EN106 | IC50 = 2.2 µM | NJH-1-106 | BRD4 | 250 nM | 94% |
Visualizing PROTAC Mechanisms and Workflows
Detailed Experimental Protocols
The successful development of a PROTAC relies on a suite of robust biochemical, biophysical, and cellular assays. Below are generalized protocols for key experiments in the PROTAC development workflow.
Protocol 1: E3 Ligase Binding Affinity - Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (KD) of the E3 ligase ligand or the full PROTAC to the purified E3 ligase.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Purified E3 ligase (or E3 ligase complex)
-
E3 ligase ligand or PROTAC
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Method:
-
Immobilization: Covalently immobilize the purified E3 ligase onto the sensor chip surface via amine coupling.
-
Analyte Preparation: Prepare a dilution series of the E3 ligase ligand or PROTAC in running buffer.
-
Binding Analysis: Inject the analyte dilutions over the immobilized E3 ligase surface and a reference surface.
-
Data Acquisition: Monitor the change in response units (RU) over time.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol 2: Ternary Complex Formation - Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Objective: To quantify the formation of the ternary complex (POI-PROTAC-E3 ligase).
Materials:
-
TR-FRET compatible plate reader
-
Low-volume 384-well plates
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase (e.g., GST-tagged)
-
Lanthanide-labeled anti-tag antibody (e.g., Tb-anti-His)
-
Fluorescently-labeled anti-tag antibody (e.g., FITC-anti-GST)
-
PROTAC
-
Assay buffer
Method:
-
Reagent Preparation: Prepare solutions of the POI, E3 ligase, and antibodies in assay buffer.
-
PROTAC Dilution: Prepare a serial dilution of the PROTAC.
-
Assay Assembly: In a 384-well plate, add the POI, E3 ligase, Tb-anti-His antibody, FITC-anti-GST antibody, and the PROTAC dilutions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.
-
Measurement: Measure the TR-FRET signal (emission at two wavelengths) on a plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs (TC50).
Protocol 3: Cellular Degradation Assay - Western Blot
Objective: To determine the concentration-dependent degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Cell culture reagents
-
PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Method:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (and a DMSO control) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and probe with primary antibodies for the target protein and loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot with a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Perform densitometry analysis on the protein bands.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).
-
Conclusion
The selection of an appropriate E3 ligase and a corresponding high-affinity ligand is a critical decision in the design of effective and selective PROTACs. While CRBN and VHL remain the workhorses of the field, the expanding landscape of E3 ligase ligands offers exciting new possibilities. This guide provides a framework for comparing the performance of different E3 ligase ligands and outlines key experimental protocols to aid researchers in the development of the next generation of targeted protein degraders. As our understanding of the structural and cellular determinants of ternary complex formation and degradation continues to grow, so too will our ability to rationally design PROTACs with improved therapeutic potential.
References
evaluating the efficacy of (S,R,S)-AHPC-C1-Br against inactive control compounds
An In-depth Efficacy Analysis of (S,R,S)-AHPC-C1-Br in Targeted Protein Degradation
This guide provides a comprehensive comparison of the E3 ligase ligand conjugate, this compound, against its inactive stereoisomer, (S,S,S)-AHPC, for researchers and professionals in drug development. This compound is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a technology that harnesses the cell's natural protein disposal system to eliminate disease-causing proteins.
Mechanism of Action: VHL-Mediated Protein Degradation
This compound incorporates the (S,R,S)-AHPC moiety, which is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein of interest (POI) and another ligand, such as (S,R,S)-AHPC, that recruits an E3 ligase.[3] This proximity, orchestrated by the PROTAC, leads to the ubiquitination of the POI by the E3 ligase complex.[4] The attached ubiquitin chains mark the POI for degradation by the proteasome, effectively removing it from the cell.[3]
The stereochemistry of the AHPC ligand is critical for its function. The (S,R,S) conformation is the active form that binds to VHL, while the (S,S,S) conformation is an inactive derivative and serves as an essential negative control in experiments to demonstrate that the observed protein degradation is a direct result of VHL engagement.
Comparative Efficacy Data
While specific quantitative data for a PROTAC utilizing the exact this compound linker conjugate was not available in the searched literature, a study on a closely related VHL-recruiting PROTAC, (S,R,S)-AHPC(Me)-C6-NH2 , provides a strong case for the efficacy of the (S,R,S)-AHPC scaffold. In Jurkat cells, this compound induced potent and selective degradation of the protein FBXO22.
| Compound | Target Protein | Cell Line | DC50 | Dmax |
| (S,R,S)-AHPC(Me)-C6-NH2 | FBXO22 | Jurkat | 77 nM | 99% |
| (S,S,S)-AHPC based control | FBXO22 | Jurkat | Inactive | No Degradation |
Note: Data for the inactive control is inferred based on the established role of (S,S,S)-AHPC as a non-binding ligand.
Experimental Protocols
The following is a detailed protocol for a Western blot assay to evaluate the degradation of a target protein induced by a PROTAC incorporating this compound.
Western Blot for PROTAC-Induced Protein Degradation
1. Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with the PROTAC compound (e.g., a PROTAC containing this compound) at various concentrations. Include a vehicle-only control (e.g., DMSO) and a negative control (a PROTAC with (S,S,S)-AHPC).
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C.
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
7. Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. The level of the target protein is normalized to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
Visualizing the PROTAC Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the VHL-mediated protein degradation pathway and the experimental workflow.
Caption: VHL-mediated protein degradation pathway initiated by a PROTAC.
Caption: Key steps in the Western blot protocol for evaluating PROTAC efficacy.
References
Navigating PROTAC Design: A Comparative Analysis of Linker Attachment Points on VHL Ligands
The strategic placement of the linker on the E3 ligase ligand is a critical determinant of the efficacy of a Proteolysis Targeting Chimera (PROTAC). For PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, the choice of linker attachment point, or "exit vector," on the VHL ligand can significantly impact ternary complex formation, degradation potency, and selectivity. This guide provides a comparative analysis of different linker attachment points on commonly used VHL ligands, supported by experimental data from key case studies.
This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of PROTACs. It aims to provide a clear, data-driven comparison of how the linker attachment site on the VHL ligand influences PROTAC performance.
The VHL-Mediated Degradation Pathway
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. VHL-based PROTACs function by inducing the formation of a ternary complex between the POI and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.
Figure 1. VHL-mediated protein degradation pathway induced by a PROTAC.
Case Study 1: Systematic Evaluation of VHL Ligand Exit Vectors for BRD4 Degradation
A study by Krieger et al. provides a systematic investigation into the impact of different linker attachment points on a VHL ligand for the degradation of the BET protein BRD4.[1][2] The researchers synthesized a series of PROTACs based on the VHL ligand VH032 and the BRD4 ligand JQ1, varying the exit vector on the VHL moiety.
Key VHL Ligand Attachment Points Investigated:
-
N-terminal Amide (LHS): The most commonly used attachment point.
-
Phenolic Hydroxyl Group: An alternative exit vector.
-
"Back-pocket" Modification: A less common modification on the VHL ligand scaffold.
Quantitative Data Summary
The following table summarizes the degradation potency (DC50) and binding affinity data for selected BRD4-targeting PROTACs with different VHL ligand exit vectors.
| PROTAC | VHL Ligand Exit Vector | Linker | DC50 (BRD4, 4h) [nM] | Binding Affinity (ITC) [nM] |
| MZ1 | N-terminal Amide | PEG-based | 26 | 18 |
| Compound 48 | N-terminal Amide | PEG-based | 1.8 | 1.3 |
| Compound 49 | Phenolic Hydroxyl | PEG-based | 3.0 | 2.5 |
| Compound 51 | "Back-pocket" | PEG-based | 1.6 | 1.0 |
Data extracted from Krieger et al., 2023.[1][2]
The results indicate that while the N-terminal amide is a viable attachment point, exploration of alternative exit vectors such as the phenolic hydroxyl group and the "back-pocket" can lead to highly potent degraders.[1] In this study, the PROTACs with alternative exit vectors (Compounds 49 and 51) demonstrated significantly improved degradation potency compared to the well-established PROTAC, MZ1.
Case Study 2: Impact of VHL Exit Vector on SMARCA2 Degradation
In a study by Kofink et al., researchers investigated the degradation of SMARCA2, a component of the BAF chromatin remodeling complex, using VHL-based PROTACs. They compared the efficacy of PROTACs with linkers attached to either the phenolic or the benzylic position of the VHL ligand.
Key VHL Ligand Attachment Points Investigated:
-
Phenolic Position
-
Benzylic Position
Quantitative Data Summary
The table below presents the degradation data for two SMARCA2-targeting PROTACs with different VHL ligand exit vectors.
| PROTAC | VHL Ligand Exit Vector | DC50 (SMARCA2, 4h) [nM] | Dmax (SMARCA2, 4h) [%] |
| Compound 5 | Phenolic | 78 | 46 |
| Compound 6 | Benzylic | 2 | 77 |
Data extracted from Kofink et al., 2022.
This case study clearly demonstrates that a change in the linker attachment point from the phenolic to the benzylic position on the VHL ligand resulted in a dramatic improvement in both the potency (DC50) and maximal level of degradation (Dmax) of SMARCA2.
Experimental Protocols
The following are generalized protocols for key experiments typically performed in the evaluation of PROTACs, based on the methodologies described in the cited literature.
Western Blot for Protein Degradation
This assay is used to quantify the extent of target protein degradation upon treatment with a PROTAC.
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values can then be calculated.
Figure 2. General experimental workflow for Western blot analysis of PROTAC-mediated protein degradation.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is used to determine the binding affinity (Kd) of the PROTAC to the VHL E3 ligase complex and the target protein.
-
Sample Preparation: Purify the VHL-ElonginB-ElonginC (VCB) complex and the target protein. Prepare solutions of the proteins and the PROTAC in the same buffer.
-
ITC Experiment: Load the protein solution into the sample cell of the ITC instrument and the PROTAC solution into the injection syringe.
-
Titration: Perform a series of injections of the PROTAC into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Conclusion
The selection of the linker attachment point on the VHL ligand is a critical parameter in the design of potent and effective PROTACs. The case studies presented here highlight that while the N-terminal amide is a commonly used and effective exit vector, systematic exploration of alternative attachment sites, such as the phenolic hydroxyl and benzylic positions, can lead to significant improvements in degradation potency and maximal degradation levels. Researchers and drug developers are encouraged to consider a variety of linker attachment strategies in their PROTAC optimization campaigns to unlock the full potential of this therapeutic modality.
References
A Comparative Guide to Novel VHL Ligands for PROTAC Development
Introduction to VHL-Recruiting PROTACs
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins by hijacking the cell's natural protein disposal system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most successfully and widely utilized ligases in PROTAC design, owing to its broad tissue expression and the availability of well-characterized, high-affinity small-molecule ligands.[4]
The formation of a stable and productive ternary complex between the VHL ligase, the PROTAC, and the target protein is the critical initiating step for subsequent poly-ubiquitination and proteasomal degradation of the target. The efficiency of this process is highly dependent on the properties of the VHL ligand. (S,R,S)-AHPC is a widely used VHL ligand derived from the potent parent ligand VH032. Conjugates like (S,R,S)-AHPC-C1-Br serve as foundational building blocks for synthesizing new PROTACs. This guide provides a framework for benchmarking new VHL ligands against this established standard, focusing on key performance metrics, detailed experimental protocols, and the underlying biological pathways.
Quantitative Performance Benchmarking
The efficacy of a new VHL ligand is assessed through a series of quantitative metrics that evaluate its binding affinity and its ability to induce target degradation when incorporated into a PROTAC. The following tables summarize key comparative data for VHL ligands, including derivatives of the standard AHPC scaffold.
Table 1: Binary and Ternary Complex Binding Affinities
Binding affinity is a crucial parameter for VHL ligand performance. It is measured for the ligand binding to VHL alone (binary affinity) and for the PROTAC-induced VHL-Target complex (ternary affinity). Ternary binding affinity and cooperativity (α) are often more predictive of a PROTAC's degradation efficiency than simple binary affinity.
| VHL Ligand / PROTAC | Target Protein | Binary Kd (VHL) | Ternary Kd (Complex) | Cooperativity (α) | Assay Method |
| Reference: VH032-based | - | ~185 nM | - | - | ITC |
| Compound 30 | HIF-1α (Inhibitor) | < 40 nM | - | - | FP / SPR |
| New Ligand 14a (F-Hyp) | - | ~370 nM | - | - | ITC |
| PROTAC (High Ternary Affinity) | BRD9 | Lower Binary Affinity | Higher Ternary Affinity | > 1 | FP |
| PROTAC (Low Ternary Affinity) | BRD9 | Higher Binary Affinity | Lower Ternary Affinity | < 1 | FP |
Data synthesized from multiple sources for illustrative comparison.
Table 2: Cellular Degradation Potency and Efficacy
The ultimate measure of a VHL-based PROTAC's success is its ability to effectively degrade the target protein within a cellular context. Key metrics include DC₅₀ (the concentration of PROTAC that results in 50% degradation) and Dₘₐₓ (the maximum percentage of degradation achieved).
| PROTAC | VHL Ligand Base | Target Protein | DC₅₀ | Dₘₐₓ | Cell Line |
| ARV-771 | (S,R,S)-AHPC-Me | BET Proteins | < 1 nM | > 90% | CRPC Cells |
| GMB-475 | (S,R,S)-AHPC | BCR-ABL1 | 1.11 µM | Not Reported | Ba/F3 Cells |
| AHPC(Me)-C6-NH₂ | AHPC(Me) | FBXO22 | < 1 µM | ~80% | Jurkat |
Data extracted from cited literature.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental sequences is crucial for understanding and executing benchmarking studies.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Standard workflow for evaluating new VHL-based PROTACs.
Detailed Experimental Protocols
Objective comparison requires standardized and detailed methodologies. Below are protocols for key experiments used in VHL ligand and PROTAC characterization.
Ternary Complex Formation and Binding Affinity Assays
The stability of the ternary complex is paramount to a PROTAC's success. Various biophysical assays can quantify this interaction.
Fluorescence Polarization (FP) Competition Assay
This assay measures the binding affinity of a new VHL ligand by its ability to displace a fluorescently labeled probe from the VHL protein complex (VCB: VHL, Elongin C, Elongin B).
-
Principle: A small, fluorescently labeled VHL ligand (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger VCB complex, its tumbling slows, and polarization increases. Unlabeled competitor ligands will displace the probe, causing a decrease in polarization.
-
Methodology:
-
Reagents: Purified VCB complex, fluorescently labeled VHL probe (e.g., FAM-labeled HIF-1α peptide), assay buffer, and test ligands.
-
Procedure: In a 96-well plate, add a constant concentration of VCB and the fluorescent probe to each well.
-
Add serial dilutions of the test ligand or the reference compound ((S,R,S)-AHPC).
-
Incubate to reach binding equilibrium.
-
Measure fluorescence polarization using a microplate reader equipped for FP.
-
Data Analysis: Plot the change in polarization against the ligand concentration to determine the IC₅₀, which can be converted to a binding affinity constant (Kᵢ).
-
NanoBRET™ Ternary Complex Assay (Live Cell)
This assay monitors the formation of the ternary complex in real-time within living cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a NanoLuc® luciferase (energy donor) and a HaloTag® fluorescent label (energy acceptor) are brought into close proximity (<10 nm) by the PROTAC.
-
Methodology:
-
Cell Line Engineering: Co-transfect a suitable cell line (e.g., HEK293T) with expression vectors for the target protein fused to NanoLuc® (e.g., POI-NLuc) and VHL fused to HaloTag® (e.g., HaloTag-VHL).
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the medium, which will fluorescently label the HaloTag-VHL fusion protein.
-
Treatment: Add the Nano-Glo® Luciferase Assay Substrate, followed immediately by the test PROTAC at various concentrations.
-
Detection: Measure both the donor (luciferase) and acceptor (fluorescent label) emission signals over time using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A dose-dependent increase in the BRET signal indicates PROTAC-induced ternary complex formation.
-
Western Blot for PROTAC-Induced Protein Degradation
Western blotting is the gold-standard technique for quantifying the reduction in target protein levels following PROTAC treatment.
-
Principle: This method uses specific antibodies to detect and quantify the amount of a target protein in cell lysates separated by size via gel electrophoresis.
-
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (typically from 0.1 nM to 10 µM) for a set duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel for separation. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal with an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (S,R,S)-AHPC-C1-Br: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of novel chemical entities like (S,R,S)-AHPC-C1-Br, an E3 ligase ligand-linker conjugate used in PROTAC technology, are paramount for laboratory safety and environmental protection.[1][2] Due to its chemical structure, which includes a bromine atom, this compound is classified as a halogenated organic compound.[1] This classification dictates specific disposal protocols that differ significantly from non-halogenated chemical waste. Adherence to these guidelines is crucial to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) for specific hazard information.[3] While a specific SDS for this compound is not publicly available, general precautions for handling potent, biologically active molecules and halogenated compounds should be strictly followed. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Disposal Protocol
The disposal of this compound, whether in solid form or dissolved in a solvent, must be managed as hazardous chemical waste. The primary strategy is to segregate it into a designated container for halogenated organic waste.
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials).
-
Crucially, keep halogenated waste separate from non-halogenated waste to prevent costly and complex disposal procedures.[3] Mixing these waste streams is a common and avoidable expense in laboratory settings.
-
-
Container Selection and Labeling :
-
Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container must have a secure screw-top cap to prevent spills and vapor release.
-
Clearly label the container with "Hazardous Waste" and "Halogenated Organic Waste." List all chemical constituents, including this compound and any solvents, with their approximate concentrations. Do not use abbreviations or chemical formulas.
-
-
Waste Accumulation :
-
When adding waste to the container, do so within a chemical fume hood to minimize inhalation exposure.
-
Keep the waste container closed at all times except when actively adding waste.
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
-
Disposal Request and Pickup :
-
Once the container is nearly full (typically around 75-80% capacity to allow for expansion), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Quantitative Data Summary for Waste Segregation
To ensure proper disposal, it is critical to avoid mixing incompatible waste streams. The following table summarizes key segregation requirements for halogenated organic waste.
| Waste Type | Compatible with Halogenated Organic Waste? | Disposal Notes |
| Non-Halogenated Organic Solvents | No | Keep separate to reduce disposal costs and complexity. |
| Strong Acids or Bases | No | pH should generally be between 5.5 and 9.5. Neutralize if necessary before disposal, but do not mix with the halogenated waste stream. |
| Heavy Metals (e.g., Lead, Mercury, Silver) | No | These require a separate, designated waste stream. |
| Aqueous solutions of toxic organic chemicals | No | Should be disposed of in their own designated waste container. |
| Oxidizers or Reducers | No | Mixing can cause dangerous chemical reactions. |
| Solid Waste (contaminated gloves, etc.) | Yes | Place in a sealed, labeled bag within the halogenated waste container or as per institutional guidelines. For significant quantities, a separate solid waste container may be needed. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling (S,R,S)-AHPC-C1-Br
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical entities like (S,R,S)-AHPC-C1-Br, a PROTAC (Proteolysis Targeting Chimera), are of paramount importance. Due to its nature as a biologically active molecule designed to induce protein degradation, it should be handled with care, assuming it is cytotoxic. Adherence to institutional and regulatory guidelines is mandatory. The following provides essential procedural guidance for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when working with this compound. The following PPE is recommended:
-
Eye and Face Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes or airborne particles.
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a suitable choice; double-gloving is recommended for enhanced protection. Gloves should be inspected before use and changed immediately if contaminated or compromised.
-
Body Protection: A laboratory coat must be worn to protect skin and clothing.
-
Respiratory Protection: Work with the solid compound and preparation of stock solutions should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
For long-term storage of the solid, refer to the manufacturer's recommendations, which are typically at -20°C and protected from light.
-
Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Preparation of Stock Solutions:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
All weighing and solution preparation must be performed in a chemical fume hood.
-
Use an appropriate solvent, such as DMSO, to dissolve the compound to the desired concentration.
-
Ensure the solid is completely dissolved by vortexing or sonication if necessary.
Experimental Use:
-
When handling the compound, always wear the recommended PPE.
-
Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.
-
After handling, wash hands thoroughly with soap and water.
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol). Dispose of cleaning materials as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Quantitative Safety Data
A specific Safety Data Sheet (SDS) with quantitative toxicity data for this compound is not publicly available. The table below provides occupational exposure limits for bromine, a component of the molecule, to give an indication of potential hazards. This data is for a related hazardous substance and should be used for illustrative purposes only.
| Parameter | Value | Source/Regulation |
| Bromine Occupational Exposure Limits | ||
| OSHA PEL (8-hour TWA) | 0.1 ppm (0.7 mg/m³) | OSHA |
| NIOSH REL (10-hour TWA) | 0.1 ppm (0.7 mg/m³) | NIOSH |
| NIOSH STEL (15-minute) | 0.3 ppm | NIOSH |
| ACGIH TLV (8-hour TWA) | 0.1 ppm | ACGIH |
| ACGIH STEL | 0.2 ppm | ACGIH |
OSHA: Occupational Safety and Health Administration; NIOSH: National Institute for Occupational Safety and Health; ACGIH: American Conference of Governmental Industrial Hygienists; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Waste Segregation and Collection:
-
Solid Waste:
-
Includes contaminated gloves, pipette tips, vials, bench paper, and other disposable materials.
-
Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the hazard characteristics (e.g., "Toxic," "Halogenated").
-
-
Liquid Waste:
-
Includes unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware.
-
As this compound is a brominated organic compound, it must be collected in a designated "Halogenated Organic Waste" container.[1][2]
-
The container should be chemically compatible (e.g., glass or high-density polyethylene), have a secure screw-top cap, and be clearly labeled as "Hazardous Waste - Halogenated Organics," listing the chemical constituents.
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Keep containers closed at all times, except when adding waste.
-
Ensure secondary containment is in place to capture any potential leaks.
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
The primary method of disposal for this type of chemical waste is high-temperature incineration by a licensed hazardous waste disposal facility.[3]
Visualized Workflows
The following diagrams illustrate the recommended workflows for handling and disposing of this compound.
Caption: A flowchart outlining the step-by-step procedure for safely handling this compound.
Caption: A diagram illustrating the correct procedure for segregating and disposing of waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
